Product packaging for 2-Amino-3-bromo-5-chloropyridine(Cat. No.:CAS No. 26163-03-1)

2-Amino-3-bromo-5-chloropyridine

Cat. No.: B1272082
CAS No.: 26163-03-1
M. Wt: 207.45 g/mol
InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-bromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGGGYYCKDCTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377226
Record name 2-Amino-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-03-1
Record name 2-Amino-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3-bromo-5-chloropyridine basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 2-Amino-3-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group and two different halogen atoms, provides multiple reactive sites for chemical modification. This compound serves as a key intermediate in the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its applications extend to medicinal chemistry as a precursor for novel therapeutic compounds and in materials science for the production of specialized polymers.[1] This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in synthetic applications.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, reaction optimization, and application development. The data available from various suppliers and databases are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[4][5]
Molecular Weight 207.46 g/mol [1][2][5]
CAS Number 26163-03-1[4][5][6]
Appearance White to off-white, pale yellow, or brown crystalline solid/powder.[1][4][6]
Melting Point 80-83 °C, 82-83 °C, 84 °C, 99-101 °C[1][2][4][6][7]
Boiling Point 256.2 °C at 760 mmHg (Predicted: 306.4 °C at 760 mmHg)[4][7]
Density 1.834 g/cm³[4][7]
LogP 2.66090 (Predicted: 2.44)[4][7]
Flash Point 108.7 °C (Predicted: 139.1 °C)[4][7]
Vapor Pressure 0.116 mmHg at 25°C (Predicted: 0.0 mmHg at 25°C)[4][7]
pKa (Predicted) -0.54 ± 0.10 (for the related isomer 3-Amino-2-bromo-5-chloropyridine)[8]
Solubility Generally soluble in organic solvents like dichloromethane and ethyl acetate.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are standard protocols for determining its key basic properties.

Determination of Solubility Class

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which can indicate the presence of acidic or basic functional groups.[9]

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Solvents: Deionized water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

Procedure:

  • Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[9]

  • Ether Solubility: If the compound is water-soluble, repeat the test with 0.75 mL of diethyl ether in a clean test tube.[9]

  • Acid/Base Solubility:

    • If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Shaking is required to observe any reaction or dissolution.

    • If it dissolves in 5% NaOH, test a fresh sample in 5% NaHCO₃ to differentiate between strong and weak acids.[9]

    • If it is insoluble in 5% NaOH, test a fresh sample for solubility in 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic group, such as the amino group on the pyridine ring.[9]

  • Sulfuric Acid Test: For compounds insoluble in water, dilute acid, and dilute base, test for solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of neutral compounds containing nitrogen or oxygen.

G cluster_0 Solubility Test Workflow start Start with sample (25 mg) water Test in Water (0.75 mL) start->water naoh Test in 5% NaOH water->naoh Insoluble hcl Test in 5% HCl naoh->hcl Insoluble h2so4 Test in conc. H2SO4 hcl->h2so4 Insoluble end_b Class B (Base) hcl->end_b Soluble end_n Class N (Neutral) h2so4->end_n Soluble end_insol Insoluble h2so4->end_insol Insoluble

Caption: Workflow for determining the solubility class of an organic compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique used to determine the dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[10]

Materials:

  • This compound (high purity)

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl solution

  • Deionized water, Potassium chloride (KCl)

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.1 M.[12]

  • Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution by adding small, precise aliquots of the standardized 0.1 M HCl solution from a burette. The amino group on the pyridine ring is basic and will be protonated by the acid.

  • Data Collection: Record the pH value after each addition of titrant, allowing the solution to equilibrate. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12] The experiment should be repeated at least three times to ensure reproducibility.[11]

G cluster_1 pKa Determination Workflow (Potentiometric Titration) prep Prepare Sample Solution (e.g., 1 mM in 0.1M KCl) titrate Titrate with Standard Acid (e.g., 0.1 M HCl) prep->titrate cal Calibrate pH Meter cal->prep record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot calc Determine pKa at Half-Equivalence Point plot->calc

Caption: Workflow for pKa determination using potentiometric titration.

Role in Chemical Synthesis

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its functional groups—the amino group and two distinct halogen atoms (bromine and chlorine)—offer regioselective reactivity, making it a valuable scaffold in synthetic chemistry.

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, and kinase inhibitors.[1][2]

  • Agrochemical Chemistry: The compound is employed in the formulation of herbicides and fungicides, providing effective solutions for crop protection.[1]

  • Synthetic Reactions: The amino group can be diazotized and replaced, while the bromine and chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

The following diagram illustrates its general role as a synthetic building block.

G cluster_2 Synthetic Utility of this compound start This compound r1 Modification of Amino Group (e.g., Diazotization) start->r1 r2 Cross-Coupling at Bromo Position (e.g., Suzuki) start->r2 r3 Cross-Coupling at Chloro Position start->r3 inter Functionalized Pyridine Intermediates r1->inter r2->inter r3->inter final Biologically Active Molecules (Pharmaceuticals, Agrochemicals) inter->final

Caption: Logical workflow of this compound in synthesis.

References

Synthesis of 3-Bromo-5-chloropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Bromo-5-chloropyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, details experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Pathway

The principal and most commonly employed synthetic route to 3-Bromo-5-chloropyridin-2-amine is through the electrophilic bromination of 2-amino-5-chloropyridine. This starting material is readily available and provides a direct pathway to the desired product. The reaction involves the introduction of a bromine atom at the C3 position of the pyridine ring.

Two primary methodologies have been reported for this transformation, utilizing different brominating agents: N-Bromosuccinimide (NBS) and a combination of bromine with sodium nitrite in an acidic medium.

Comparative Analysis of Synthesis Protocols

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from cited experimental protocols.

Starting MaterialBrominating AgentSolvent/MediumReaction ConditionsYield (%)Purity (%)Reference
2-amino-5-chloropyridineN-Bromosuccinimide (NBS)AcetonitrileNot specified95.097.0[1]
2-amino-5-chloropyridineBromine / Sodium Nitrite48% Hydrobromic Acid0 - 10 °C, 1.5 h93Not specified[2]

Detailed Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the synthesis of a similar bromo-amino-pyridine derivative and is expected to be effective for the target compound.

Materials:

  • 2-amino-5-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Reaction flask

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve 2-amino-5-chloropyridine in acetonitrile in a reaction flask equipped with a stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to afford pure 3-Bromo-5-chloropyridin-2-amine.

Protocol 2: Bromination using Bromine and Sodium Nitrite

This protocol provides an alternative method using elemental bromine in a strong acid.

Materials:

  • 2-amino-5-chloropyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH) solution

  • Reaction flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • To a solution of 2-amino-5-chloropyridine in 48% hydrobromic acid in a reaction flask, cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add bromine to the stirred solution, maintaining the temperature between 0 and 10 °C.[2]

  • Following the bromine addition, add a solution of sodium nitrite in water dropwise, keeping the temperature below 10 °C.[2]

  • Stir the reaction mixture for an additional 30 minutes at the same temperature.[2]

  • Carefully quench the reaction by adding a solution of sodium hydroxide, ensuring the temperature does not exceed 25 °C.[2]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis of 3-Bromo-5-chloropyridin-2-amine.

SynthesisWorkflow Synthesis of 3-Bromo-5-chloropyridin-2-amine Start Starting Material: 2-amino-5-chloropyridine Bromination Bromination Start->Bromination Purification Purification (Chromatography/Recrystallization) Bromination->Purification Product Product: 3-Bromo-5-chloropyridin-2-amine Purification->Product

Caption: General synthesis workflow for 3-Bromo-5-chloropyridin-2-amine.

ExperimentalWorkflow Detailed Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-5-chloropyridine in solvent B Cool to 0-10 °C A->B C Add Brominating Agent (NBS or Br2/NaNO2) B->C D Stir and Monitor (TLC) C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Drying and Concentration F->G H Purification G->H I 3-Bromo-5-chloropyridin-2-amine H->I Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

References

2-Amino-3-bromo-5-chloropyridine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3-bromo-5-chloropyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique trifunctionalized pyridine core, featuring strategically positioned amino, bromo, and chloro substituents, provides medicinal chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles. This technical guide delves into the core attributes of this compound, highlighting its applications in the synthesis of kinase inhibitors and other therapeutic agents, and providing detailed experimental protocols for its key transformations.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.45 g/mol .[1] Its distinct substitution pattern imparts specific reactivity to each position, making it a highly valuable and versatile intermediate in organic synthesis.[2]

PropertyValueReference
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.45 g/mol [1]
CAS Number 26163-03-1[1]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 82-86 °C[3]
Purity >98.0% (GC)[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen atoms and the presence of the amino group. The bromine atom at the 3-position and the chlorine atom at the 5-position can be selectively functionalized through various cross-coupling reactions, while the amino group at the 2-position can participate in cyclization reactions or be further modified. This multi-handle nature allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Key Reactions in Drug Discovery

Two of the most powerful and widely employed reactions utilizing this compound in drug discovery are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of modern pharmaceuticals.

Suzuki-Miyaura Coupling: This reaction is instrumental for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The bromine atom of this compound can be selectively coupled with a wide range of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize complex aminopyridines by coupling the bromo- or chloro- positions with primary or secondary amines. This transformation is crucial for introducing key pharmacophoric elements that can interact with biological targets.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This compound serves as a valuable starting material for the synthesis of inhibitors targeting various kinases, including Phosphoinositide 3-kinases (PI3Ks), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6]

Case Study: Synthesis of a PI3K Inhibitor Scaffold

Derivatives of this compound have been investigated as precursors for the synthesis of imidazo[1,2-a]pyridine-based PI3Kα inhibitors.[7] The synthesis of such scaffolds highlights the strategic use of this building block.

Experimental Protocols

Detailed methodologies for the key transformations of this compound are crucial for its effective utilization in a research setting. The following protocols are generalized procedures based on established methods for similar substrates and should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[8]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[8]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[8]

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields for Structurally Similar Substrates:

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-5-phenyl-4-methylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82

Note: Yields are for the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.[9]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equivalents)

  • XPhos (0.036 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.2 eq), potassium phosphate (2.0 eq), XPhos (0.036 eq), and Pd₂(dba)₃ (0.015 eq) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Structurally Similar Substrates:

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012

Note: Conditions are based on established methodologies for similar bromopyridine substrates and should serve as a starting point for optimization.[10]

Signaling Pathways and Logical Relationships

The kinase inhibitors synthesized from this compound and its analogs often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a key cascade that is frequently dysregulated in various cancers.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor PI3K Inhibitor (derived from 2-Amino-3-bromo- 5-chloropyridine) Inhibitor->PI3K Inhibits Synthesis_Workflow Start 2-Amino-3-bromo- 5-chloropyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate1 Aryl/Heteroaryl Substituted Pyridine Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination Intermediate1->Buchwald Cyclization Cyclization/ Further Modification Intermediate1->Cyclization Final Final Kinase Inhibitor Buchwald->Final Cyclization->Final

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-chloropyridine: A Key Intermediate for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules. Its specific arrangement of amino, bromo, and chloro functional groups offers distinct reactivity, making it a valuable intermediate in the development of advanced pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, safety information, detailed experimental protocols for its synthesis, and its application in further synthetic transformations, targeting researchers and chemical development professionals.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. All quantitative data has been compiled from verified chemical databases and supplier specifications.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 26163-03-1[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.45 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[3]
Melting Point 82-86 °C[2][4]
IUPAC Name 3-bromo-5-chloropyridin-2-amine[1]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from PubChem and commercial supplier safety data sheets.

Synthesis of this compound

The synthesis of the title compound is achieved through the regioselective bromination of 2-amino-5-chloropyridine. The amino group at the 2-position activates the pyridine ring, directing the electrophilic substitution primarily to the ortho (3-position) and para (5-position). Since the 5-position is already occupied by a chlorine atom, bromination occurs at the 3-position.

G A 2-Amino-5-chloropyridine B This compound A->B Electrophilic Aromatic Substitution R Br₂ in CHCl₃ or Acetic Acid R->A

Synthesis of this compound.
Experimental Protocol: Synthesis from 2-amino-5-chloropyridine

This protocol is adapted from procedures described in patent literature.[5]

Materials:

  • 2-amino-5-chloropyridine

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled mixture dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash successively with saturated sodium thiosulfate (Na₂S₂O₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Synthetic Applications: A Precursor to Advanced Intermediates

This compound is a versatile intermediate. The amino group can be transformed via diazotization reactions, allowing for its replacement with a range of other substituents. This makes it a valuable precursor for creating highly substituted pyridines, which are common scaffolds in medicinal chemistry.

A prime example of its utility is in the synthesis of 2-iodo-3-bromo-5-chloropyridine, an important intermediate for Polo-like kinase (PLK) inhibitors, which are being investigated as potential anti-cancer therapeutics.[6][7]

G A This compound B 2-Iodo-3-bromo-5-chloropyridine A->B Sandmeyer-type Iodination R I₂, CuI, t-BuONO in Acetonitrile R->A

Synthesis of 2-Iodo-3-bromo-5-chloropyridine.
Experimental Protocol: Synthesis of 2-iodo-3-bromo-5-chloropyridine

The following protocol is based on the procedure detailed in Chinese patent CN106467488A, which demonstrates a high-yield, one-step synthesis.[6][7][8]

Materials:

  • This compound (20.0 g, 96.4 mmol)

  • Acetonitrile (ACN), anhydrous (100 mL)

  • Iodine (I₂), elemental (44.0 g, 173.5 mmol)

  • Copper(I) iodide (CuI) (18.4 g, 96.4 mmol)

  • tert-Butyl nitrite (t-BuONO) (13.9 g, 135.0 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • To a 500 mL three-necked flask under a nitrogen atmosphere, add acetonitrile (100 mL), elemental iodine (44.0 g), copper(I) iodide (18.4 g), and tert-butyl nitrite (13.9 g).

  • Cool the flask in an ice bath. Slowly add this compound (20.0 g) to the stirred mixture.

  • After the addition, heat the reaction mixture to 60 °C and maintain for 2 hours.

  • Work-up and Isolation:

    • After the reaction is complete, add water (45 mL) to the mixture and perform suction filtration.

    • Wash the filter cake with ethyl acetate (45 mL).

    • Extract the filtrate with ethyl acetate (2 x 200 mL).

    • Combine all organic phases and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Slurry the residue with a small amount of methanol, collect the solid by suction filtration, and dry the filter cake.

  • The procedure yields 2-iodo-3-bromo-5-chloropyridine as a white solid. Reported Yield: 21.5 g (70.0%) .[7]

Conclusion

This compound is a synthetically valuable intermediate due to its trifunctional nature. The protocols provided herein offer reliable methods for its synthesis and demonstrate its utility in constructing more complex, high-value molecules for the pharmaceutical industry. While broadly cited for use in agrochemical synthesis, its most concretely documented application lies in the preparation of precursors for kinase inhibitors. Further research into its spectral properties and exploration of its reactivity will continue to enhance its role in modern organic synthesis.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reaction sites for derivatization. This unique structure makes it a valuable intermediate in the development of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1][2] In medicinal chemistry, the 2-aminopyridine scaffold is a key component in many kinase inhibitors, where the amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines key experimental protocols, and illustrates its application in synthetic workflows.

Core Physicochemical Properties

The properties of this compound have been compiled from various sources. The data presented below are essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[4]
Molecular Weight 207.45 g/mol [4]
CAS Number 26163-03-1[4][5]
Appearance White to pale yellow or brown crystalline solid/powder.[1]
Melting Point 80-86 °C[1][5]
Boiling Point 256.2 °C at 760 mmHg (Predicted)
Density 1.834 g/cm³ (Predicted)
logP (Octanol-Water Partition Coefficient) 1.8 - 2.66[4]
Solubility Generally soluble in organic solvents like dichloromethane and ethyl acetate; limited solubility in water.[6][6]
pKa Not experimentally determined in cited literature.

Experimental Protocols

General Synthetic Protocol: Bromination of 2-Amino-5-chloropyridine

The synthesis of this compound would likely proceed via the regioselective bromination of 2-Amino-5-chloropyridine. The amino group is an activating ortho-, para-director. Since the para-position (5-position) is already occupied by a chloro group, the bromination is directed to the ortho-position (3-position).

  • Reaction Setup : To a solution of 2-Amino-5-chloropyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent is added. N-Bromosuccinimide (NBS) is a common choice for controlled monobromination.

  • Addition of Reagent : The brominating agent is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction and prevent over-bromination.

  • Reaction Monitoring : The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up : Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification : The pH is adjusted with a base (e.g., sodium bicarbonate) to neutralize the acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Final Purification : The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Protocol for Physicochemical Property Determination
  • Melting Point : The melting point is determined using a standard capillary melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher precision. The sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.

  • Purity (GC/HPLC) : Purity is typically assessed by Gas Chromatography (GC) or HPLC. For GC, a capillary column suitable for polar compounds is used with a Flame Ionization Detector (FID). For HPLC, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly employed, with detection by a UV spectrophotometer.

  • Spectroscopic Analysis :

    • NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the chemical shifts, coupling constants, and integration are analyzed to confirm the molecular structure.

    • IR : Infrared (IR) spectroscopy is performed using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. Characteristic peaks for N-H stretches (amino group), C-H, C=C, C=N (pyridine ring), C-Br, and C-Cl bonds are identified.

    • Mass Spectrometry (MS) : Mass spectrometry, often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern. The presence of bromine and chlorine isotopes (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) gives a characteristic isotopic pattern for the molecular ion peak.[4]

Applications in Synthesis: Workflows & Logical Relationships

This compound is a valuable precursor for creating more complex molecules, particularly kinase inhibitors for targeted cancer therapy.[1][3][7] The bromine atom at the 3-position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Below are diagrams illustrating a generalized synthetic workflow and the logical relationship of this compound as a synthetic building block.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Core Intermediate cluster_coupling Key Derivatization Step cluster_final Product Class A 2-Amino-5-chloropyridine C Bromination Reaction in Acetic Acid A->C B Brominating Agent (e.g., NBS) B->C D 2-Amino-3-bromo- 5-chloropyridine C->D F Pd-Catalyzed Suzuki Coupling D->F E Arylboronic Acid E->F G Substituted Aminopyridine (Kinase Inhibitor Precursor) F->G

Caption: Generalized workflow for the synthesis of a kinase inhibitor precursor.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Other Applications A This compound B Kinase Inhibitors (Oncology, Inflammation) A->B Suzuki, Buchwald-Hartwig, etc. C CNS Disorder Agents A->C Further Functionalization D Anti-Infective Agents A->D Scaffold for Bioactive Molecules E Herbicides A->E Intermediate for Active Ingredients F Fungicides A->F Intermediate for Active Ingredients G Specialty Polymers A->G H Analytical Reagents A->H

Caption: Applications of this compound as a versatile building block.

References

An In-depth Technical Guide to the Stability and Storage of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-bromo-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy in downstream applications, and for the safety of handling personnel. This document outlines the known physicochemical properties, recommended storage protocols, and general procedures for stability testing based on established international guidelines.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability and handling requirements.

PropertyValueReference
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [2]
Appearance Off-white to grey to yellow crystalline powder[2]
Melting Point 80-83 °C[2]
Purity (by HPLC) ≥ 99%[2]
CAS Number 26163-03-1[3]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data sheets and general knowledge of similar chemical compounds.[4]

Storage Conditions:

  • Temperature: Store in a cool, dry place.[4] Some suppliers recommend storage at 0-8 °C for optimal preservation.[2]

  • Atmosphere: Store in a well-ventilated area.[4]

  • Container: Keep in a tightly closed container to prevent contamination and reaction with atmospheric components.[4]

  • Light: Protect from light.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5] Also, avoid sources of ignition.[4]

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[4]

Stability Profile and Potential Degradation Pathways

Based on general chemical principles for halogenated aminopyridines, the following degradation pathways can be hypothesized:

  • Hydrolysis: The compound may undergo hydrolysis, particularly under acidic or basic conditions, potentially leading to the replacement of the halogen substituents with hydroxyl groups or other nucleophiles.

  • Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[6] This could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. This may involve radical mechanisms and result in dehalogenation or polymerization.

  • Thermal Decomposition: At elevated temperatures, the compound may decompose. Hazardous decomposition products can include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[4]

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress, a common degradation route for such compounds.

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B C N-Oxide Derivative B->C N-Oxidation D Ring-Opened Products C->D Ring Cleavage E Further Degradation Products D->E

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A (R2) and Q1B. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

The following diagram outlines a general workflow for conducting forced degradation studies.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A This compound (Solid or in Solution) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, solid) A->E F Photostability (ICH Q1B conditions) A->F G Sample Collection at Time Points B->G C->G D->G E->G F->G H Stability-Indicating HPLC-UV/MS Analysis G->H I Peak Purity Assessment H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways I->K L Develop & Validate Stability-Indicating Method I->L

Caption: General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from its degradation products and any process-related impurities.

Example HPLC Method Parameters (for a similar compound): [7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve all peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Forced Degradation Protocols

The following are generalized protocols for forced degradation studies. The specific conditions (temperature, duration, reagent concentration) may need to be optimized to achieve a target degradation of 5-20%.[8]

4.2.1. Acid and Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

  • Store the solutions at an elevated temperature (e.g., 60 °C) and protected from light.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis by HPLC.

4.2.2. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Monitor the degradation by taking samples at various time points.

4.2.3. Thermal Degradation

  • Place the solid compound in a controlled temperature chamber (e.g., 80 °C).

  • At specified intervals, remove samples and dissolve them in a suitable solvent for HPLC analysis.

4.2.4. Photostability Testing

  • Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, store control samples (protected from light) under the same temperature and humidity conditions.

  • Analyze the exposed and control samples by HPLC.

Summary of Quantitative Data

While specific quantitative stability data for this compound is not available in the public literature, the following table provides a template for how such data should be presented once generated from experimental studies.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (if identified)
Acid Hydrolysis 0.1 M HCl24 h60 °CData to be generatedData to be generatedData to be generated
Base Hydrolysis 0.1 M NaOH24 h60 °CData to be generatedData to be generatedData to be generated
Oxidation 3% H₂O₂24 hRoom TempData to be generatedData to be generatedData to be generated
Thermal (Solid) -7 days80 °CData to be generatedData to be generatedData to be generated
Photostability ICH Q1B--Data to be generatedData to be generatedData to be generated

Conclusion

This compound is a stable compound under recommended storage conditions. However, its chemical structure suggests potential for degradation under hydrolytic, oxidative, thermal, and photolytic stress. Adherence to proper storage and handling protocols is essential to maintain its purity and integrity. For critical applications in research and drug development, it is strongly recommended that comprehensive forced degradation studies be performed to fully characterize its stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method. The protocols and frameworks outlined in this guide, based on ICH guidelines, provide a robust starting point for these investigations.

References

The Strategic Role of 2-Amino-3-bromo-5-chloropyridine in Modern Heterocyclic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms at strategic positions, renders it a versatile synthon for the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, coupled with the directing and activating effects of the amino group, allows for a range of selective chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the generation of biologically active molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-amino-5-chloropyridine. The process involves the selective bromination at the C3 position.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of 2-Aminopyridine (Representative Protocol)

A common route to the precursor, 2-amino-5-chloropyridine, involves the direct chlorination of 2-aminopyridine. High selectivity for the 5-position can be achieved under specific reaction conditions. One method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.

To a solution of 2-aminopyridine (1 equivalent) in a suitable organic solvent such as acetone or acetonitrile, N-chlorosuccinimide (1 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 2-amino-5-chloropyridine.

Step 2: Bromination of 2-Amino-5-chloropyridine

The subsequent bromination at the C3 position is often carried out using elemental bromine in a suitable solvent.

To a solution of 2-amino-5-chloropyridine (1 equivalent) in acetic acid, a solution of bromine (1 equivalent) in acetic acid is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for a specified period until the starting material is consumed. The reaction is then quenched, and the product is isolated by filtration and purified by recrystallization to afford this compound.

Characterization Data for this compound

PropertyValue
Molecular FormulaC₅H₄BrClN₂
Molecular Weight207.45 g/mol
Melting Point82-83 °C[1]
AppearanceOff-white to pale yellow solid

Note: The synthesis of the target molecule is a multi-step process, and the provided protocols are representative examples. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Reactivity and Applications in Cross-Coupling Reactions

The presence of a bromine atom at the C3 position and a chlorine atom at the C5 position provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C3 position.

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 3-alkynyl-2-aminopyridine derivatives, which are valuable intermediates in the synthesis of various heterocyclic systems.

Under a nitrogen atmosphere, a mixture of this compound (1 equivalent), phenylacetylene (1.2 equivalents), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF and Et₃N is heated at 100 °C for 3 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 3-(phenylethynyl)-2-amino-5-chloropyridine.[2]

EntryAlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-2-amino-5-chloropyridine89[2]
24-Propylphenylacetylene3-(4-Propylphenylethynyl)-2-amino-5-chloropyridine85[2]

Characterization Data for 3-(Phenylethynyl)-2-amino-5-chloropyridine: [2]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.98 (d, J = 2.5 Hz, 1H), 7.56 (d, J = 2.5 Hz, 1H), 7.52 - 7.49 (m, 2H), 7.37 (dt, J = 4.5, 2.3 Hz, 3H), 5.18 (s, 2H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 157.2, 146.4, 139.1, 131.6, 129.0, 128.6, 122.2, 120.1, 104.3, 96.5, 83.2.

  • HRMS (APCI-ion trap) m/z: [M + H]⁺ calcd for C₁₃H₁₀ClN₂, 229.0454; found, 229.0455.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_amino_3_bromo_5_chloropyridine This compound Product 2-Amino-3-alkynyl-5-chloropyridine 2_amino_3_bromo_5_chloropyridine->Product Alkyne R-C≡C-H Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(CF3COO)2/PPh3) Catalyst->Product Co_catalyst CuI Co_catalyst->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Generalized workflow for the Sonogashira coupling of this compound.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of C-C bonds by reacting this compound with various organoboron reagents. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines.

In a glovebox or under an inert atmosphere, a mixture of this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water). The reaction mixture is heated to a temperature between 80-110 °C for several hours. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78

Note: The data presented is for a structurally analogous compound and serves as a strong indicator of expected performance for this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 2_amino_3_bromo_5_chloropyridine This compound Product 2-Amino-3-aryl-5-chloropyridine 2_amino_3_bromo_5_chloropyridine->Product Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Generalized workflow for the Suzuki coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide range of N-substituted aminopyridines from this compound.

To a dry, sealable reaction tube, this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.5 equivalents) are added under an inert atmosphere. Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated to 80-110 °C for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

EntryAmineCatalyst/LigandBaseYield (%)
1MorpholinePd(OAc)₂/dpppNaOtBu98
2PiperidinePd(OAc)₂/dpppNaOtBu95
3AnilinePd₂(dba)₃/XantphosCs₂CO₃85-95 (expected)

Note: The data presented is for structurally analogous 2-bromopyridines and provides a reasonable expectation of reactivity for this compound.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents 2_amino_3_bromo_5_chloropyridine This compound Product 2-Amino-3-(N-R1R2)-5-chloropyridine 2_amino_3_bromo_5_chloropyridine->Product Amine R1R2NH Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Biological Activity of Derivatives

Derivatives of 2-aminopyridine are prominent scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects. The ability to functionalize the this compound core through the aforementioned cross-coupling reactions allows for the generation of diverse libraries of compounds for biological screening.

Kinase Inhibitory Activity

The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. Strategic modifications of the this compound scaffold can lead to potent and selective kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)
Substituted 2-aminopyridinesCDK29 - 93
Substituted 2-aminopyrimidinesCDK988.4
Substituted 2-aminopyrimidinesHDAC1168.9
Substituted 2-aminopyridinesVRK1150

Note: The presented IC₅₀ values are for various substituted 2-aminopyridine and 2-aminopyrimidine derivatives and are intended to illustrate the potential of this chemical class as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Signal Upstream Signal Kinase Protein Kinase (e.g., CDK, VRK) Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP ADP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Cell Cycle Progression) Phosphorylated_Substrate->Cellular_Response Inhibitor 2-Aminopyridine Derivative Inhibitor->Kinase

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-chloropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern provides multiple reactive sites, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to serve as a valuable resource for researchers in the field.

Introduction and Physicochemical Properties

This compound is a crystalline solid that is sparingly soluble in water but shows good solubility in various organic solvents. Its structure, featuring an amino group and two different halogen atoms on the pyridine ring, makes it a versatile intermediate for a range of chemical transformations, including nucleophilic aromatic substitution, diazotization, and cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26163-03-1[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance Light yellow to brown crystalline powder
Melting Point 82.0 to 86.0 °C
Purity >98.0% (GC)
InChIKey UWGGGYYCKDCTGN-UHFFFAOYSA-N[1]

Synthesis of this compound

General Synthesis Pathway

A common approach involves the chlorination of 2-aminopyridine to introduce the chlorine atom at the 5-position, followed by bromination at the 3-position. The order of these steps can be varied, and different halogenating agents can be employed to optimize the yield and purity of the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination 2-Aminopyridine 2-Aminopyridine Chlorination Chlorination 2-Aminopyridine->Chlorination e.g., NCS in CCl4 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Chlorination->2-Amino-5-chloropyridine Bromination Bromination 2-Amino-5-chloropyridine->Bromination e.g., NBS in Acetonitrile This compound This compound Bromination->this compound

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from procedures for analogous compounds.[2]

Materials:

  • 2-Amino-5-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Table 2: Representative Reaction Parameters for Halogenation of Aminopyridines

StepReagentsSolventTemperatureTimeYield
Chlorination N-Chlorosuccinimide (NCS)Carbon TetrachlorideReflux4h~75%
Bromination N-Bromosuccinimide (NBS)AcetonitrileReflux6h~80%

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR δ (ppm): ~7.8 (s, 1H, H-4), ~8.1 (s, 1H, H-6), ~5.0 (br s, 2H, NH₂) (Predicted)
¹³C NMR Expected signals for 5 distinct carbon atoms in the aromatic region. (Predicted)
Mass Spec (EI) m/z: 207 (M⁺), 209 (M⁺+2), 211 (M⁺+4) due to isotopic distribution of Br and Cl.[3]
FTIR (KBr) ν (cm⁻¹): ~3400-3200 (N-H stretching), ~1600 (C=C stretching), ~800-600 (C-Br, C-Cl stretching).[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its utility lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The pyridine core serves as a scaffold for building molecules that can fit into the ATP-binding pocket of kinases. For instance, it is a key starting material for the synthesis of Repotrectinib, a next-generation ROS1/TRK/ALK inhibitor.[4][5]

Repotrectinib_Signaling_Pathway Repotrectinib Repotrectinib ROS1/TRK Fusion Proteins ROS1/TRK Fusion Proteins Repotrectinib->ROS1/TRK Fusion Proteins Inhibits Apoptosis Apoptosis Repotrectinib->Apoptosis Induces Downstream Signaling Downstream Signaling ROS1/TRK Fusion Proteins->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Simplified signaling pathway inhibited by Repotrectinib.

The synthesis of such complex molecules often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom at the 3-position is typically replaced with an aryl or heteroaryl group.[6][7]

Suzuki-Miyaura Coupling Experimental Workflow

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The following diagram illustrates a typical workflow for coupling an arylboronic acid with this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base Add Solvent Add Degassed Solvent (e.g., Dioxane/Water) Combine Reactants->Add Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Add Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final Product Final Product Purify->Final Product

A typical workflow for a Suzuki-Miyaura coupling reaction.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Equivalents
Substrate This compound1.0
Boronic Acid Phenylboronic acid1.2 - 1.5
Catalyst Pd(PPh₃)₄0.02 - 0.05
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0
Solvent Dioxane/Water (4:1)-
Temperature 80 - 100 °C-

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. Its well-defined reactivity and versatile functional handles provide a robust platform for the construction of complex molecular frameworks. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering valuable insights and practical protocols for researchers engaged in drug discovery and organic synthesis. The continued exploration of the reactivity of this compound is expected to lead to the development of new and innovative therapeutic agents.

References

A Technical Guide to Commercial Sourcing and Application of 2-Amino-3-bromo-5-chloropyridine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-3-bromo-5-chloropyridine, a critical building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique halogenated structure offers enhanced reactivity, making it an essential precursor for developing biologically active molecules.[1] This document details commercially available sources, key physicochemical properties, and a representative synthetic protocol for its application in cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Commercial Suppliers and Product Specifications

The procurement of high-purity starting materials is a critical first step in any research and development workflow. This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from various vendors to facilitate comparison and sourcing.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Available Quantities
Chem-Impex 26163-03-1≥ 99% (HPLC)C₅H₄BrClN₂207.46Custom
TCI America 26163-03-1>98.0% (GC)C₅H₄BrClN₂207.465g, 25g[2][3]
Lab Pro Inc. 26163-03-1Min. 98.0% (GC)C₅H₄BrClN₂207.465g[4]
Nanochemazone 26163-03-1≥99%C₅H₄BrClN₂207.46Custom (starting from $50)[5]
A B Enterprises 26163-03-198%C₅H₄BrClN₂207.46Per Kg[6]
Parchem 26163-03-1Not SpecifiedC₅H₄BrClN₂207.46Bulk & Specialty[7]

Physicochemical Properties Summary

  • Appearance: Off-white to pale yellow or brown crystalline powder.[1][3][4]

  • Melting Point: 80-86 °C.[1][3]

  • Storage Conditions: Store at 0-8 °C, airtight, and protected from light.[1][5]

Strategic Importance in Synthesis

This compound is a versatile heterocyclic intermediate.[1] The strategic placement of the amino, bromo, and chloro groups allows for a wide range of synthetic transformations. The bromine atom at the 3-position is a particularly useful handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This enables the efficient formation of carbon-carbon bonds, a critical step in building the complex molecular architectures required for targeted therapies, including anti-cancer and anti-inflammatory drugs.[1]

The diagram below illustrates a typical workflow for utilizing this building block in a drug discovery program.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Screening A Define Specs (Purity >98%, Quantity) B Select Supplier (Reference Data Table) A->B C Procure & Verify (CAS: 26163-03-1) B->C D Cross-Coupling Reaction (e.g., Suzuki-Miyaura) C->D Verified Starting Material E Workup & Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Assay (e.g., Kinase Inhibition) F->G Novel Compound Library H Analyze Structure- Activity Relationship (SAR) G->H I Lead Optimization H->I I->A Iterative Design

Caption: A typical research and development workflow using this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a generalized, yet detailed, methodology for the Suzuki-Miyaura cross-coupling reaction, a primary application for this compound in the synthesis of kinase inhibitors and other complex molecules.[8][10] The protocol is adapted from established procedures for similar bromopyridine substrates.[9][11][12]

Objective: To synthesize a 3-aryl-2-amino-5-chloropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvents (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified, typically by flash column chromatography on silica gel, to yield the final product.

The diagram below visualizes this synthetic transformation.

Caption: Generalized reaction scheme for the Suzuki-Miyaura coupling of this compound.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines using 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This document provides detailed protocols for the synthesis of substituted imidazo[1,2-a]pyridines starting from 2-Amino-3-bromo-5-chloropyridine. The resulting 6-chloro-7-bromo-imidazo[1,2-a]pyridine scaffold is a versatile intermediate for the development of novel therapeutic agents. A key application of nitro-substituted derivatives of this scaffold is in the development of antitrypanosomatid agents, which are activated by parasitic nitroreductases.

Synthesis of 6-Chloro-7-bromo-imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. In this protocol, this compound is used as the starting material to yield 6-chloro-7-bromo-substituted imidazo[1,2-a]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

This protocol is based on the initial cyclization step to form the imidazo[1,2-a]pyridine ring system.

Materials:

  • This compound

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.2 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative 6-chloro-7-bromo-imidazo[1,2-a]pyridine derivative.

Starting MaterialReagentProductSolventReaction Time (h)Yield (%)
This compound1,3-Dichloroacetone8-bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridineEthanol4-6~70-80% (representative)

Note: The yield is representative and may vary based on specific reaction conditions and scale.

Application in Drug Development: Antitrypanosomatid Agents

Nitro-substituted imidazo[1,2-a]pyridines derived from the 6-chloro-7-bromo scaffold have shown promising activity against trypanosomatid parasites, the causative agents of diseases like Leishmaniasis and Chagas disease. These compounds act as prodrugs that are selectively activated within the parasite.

Mechanism of Action: Bioactivation by Type 1 Nitroreductases

The selectivity of these nitro-heterocyclic drugs stems from their activation by parasitic type 1 nitroreductases (NTRs), enzymes that are absent in mammalian host cells.[1][2]

Signaling Pathway and Activation Mechanism:

The activation process involves the reduction of the nitro group on the imidazo[1,2-a]pyridine core by the parasite's NTR. This enzymatic reduction, using NADH or NADPH as a cofactor, generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cell death through various mechanisms, including DNA damage and oxidative stress.[3][4][5][6]

G cluster_parasite Trypanosomatid Parasite cluster_host Mammalian Host Cell Prodrug Nitro-imidazo[1,2-a]pyridine (Inactive Prodrug) NTR Type 1 Nitroreductase (NTR) Prodrug->NTR Enters Parasite ReactiveMetabolites Reactive Cytotoxic Metabolites (Nitroso, Hydroxylamine) NTR->ReactiveMetabolites Reduction NAD NAD+ NTR->NAD CellDeath Parasite Cell Death ReactiveMetabolites->CellDeath Induces NADH NADH NADH->NTR Prodrug_host Nitro-imidazo[1,2-a]pyridine (Remains Inactive) NoNTR No Type 1 NTR Prodrug_host->NoNTR NoToxicity No Cytotoxicity NoNTR->NoToxicity Prodrug_outside Administered Prodrug Prodrug_outside->Prodrug Prodrug_outside->Prodrug_host

Caption: Bioactivation of nitro-imidazo[1,2-a]pyridine prodrugs by parasitic Type 1 Nitroreductases.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the imidazo[1,2-a]pyridine core to its potential application as an antitrypanosomatid agent.

G Start 2-Amino-3-bromo- 5-chloropyridine Reaction Cyclocondensation with α-Haloketone Start->Reaction Intermediate 6-Chloro-7-bromo- imidazo[1,2-a]pyridine Intermediate Reaction->Intermediate Derivatization Further Derivatization (e.g., Nitration) Intermediate->Derivatization FinalProduct Nitro-substituted Imidazo[1,2-a]pyridine Derivatization->FinalProduct Screening Antitrypanosomatid Activity Screening FinalProduct->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Synthetic and drug discovery workflow for imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with a halide or triflate, proving indispensable for the construction of biaryl and hetero-biaryl scaffolds.[3][4] These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-chloropyridine with various arylboronic acids. The presence of multiple functional groups on the pyridine core, including an amino group and two distinct halogen atoms, necessitates carefully optimized conditions to achieve high yields and selectivity. The protocols outlined below are based on established methodologies for structurally similar aminohalopyridines and provide a robust starting point for further optimization.[1][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition into the carbon-halogen bond of the this compound. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the oxidative addition is expected to occur selectively at the 3-position.[5][6] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base.[7] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[1] These results provide an indication of the expected yields for the coupling of this compound under similar optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-chloro-3-phenylpyridine~85% (estimated)
24-Methylphenylboronic acid2-Amino-5-chloro-3-(p-tolyl)pyridine~88% (estimated)
34-Methoxyphenylboronic acid2-Amino-5-chloro-3-(4-methoxyphenyl)pyridine~90% (estimated)
44-Chlorophenylboronic acid2-Amino-5-chloro-3-(4-chlorophenyl)pyridine~82% (estimated)
53-Fluorophenylboronic acid2-Amino-5-chloro-3-(3-fluorophenyl)pyridine~86% (estimated)
62-Thiopheneboronic acid2-Amino-5-chloro-3-(thiophen-2-yl)pyridine~75% (estimated)

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[1]

  • Heat the reaction mixture to 85-95 °C and stir vigorously.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-chloro-3-arylpyridine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or CsF, 2-3 equivalents)

  • Solvent (e.g., Dioxane, DMF, or Acetonitrile)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[4]

  • Add the palladium catalyst and any additional ligand if required.

  • Add the chosen solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4] Optimal conditions should be determined for each substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 (Base) PdII_R_R1 R-Pd(II)-R' L2 Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Product 2-Amino-5-chloro- 3-arylpyridine (R-R') RedElim->Product Reactant1 2-Amino-3-bromo- 5-chloropyridine (R-X) Reactant1->OxAdd Reactant2 Arylboronic Acid (R'-B(OH)2) Reactant2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Base - Solvent start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert heating Heating (Conventional or Microwave) inert->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Work-up: - Dilution - Extraction - Drying monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst or ligand system.

    • Inefficient Base: The choice of base is crucial.[7] For aminopyridines, a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

    • Poor Solvent Choice: Ensure the solvent system can solubilize all reactants and facilitate the reaction. Degassing the solvent is critical to prevent catalyst oxidation.

    • Reaction Temperature: The reaction may require higher temperatures for less reactive aryl chlorides, although the C-Br bond is the primary target here.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[3] Thoroughly degassing the reaction mixture can minimize this.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Using anhydrous solvents and appropriate bases can mitigate this side reaction.

    • Reaction at the C-Cl bond: While less reactive, coupling at the 5-chloro position might occur under harsh conditions or with highly active catalyst systems. Analysis of the product mixture by LC-MS can help identify such byproducts.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and pyrophoric. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1] This reaction is particularly vital in medicinal chemistry and drug development for synthesizing arylamines, which are common motifs in pharmaceuticals.[1][2] The substrate, 2-Amino-3-bromo-5-chloropyridine, is a valuable building block for biologically active compounds. However, its structure presents a distinct challenge: the presence of two different halogen atoms (bromine and chlorine) at positions 3 and 5, respectively. This necessitates careful optimization of reaction conditions to achieve chemoselective amination at the more reactive C-Br bond over the C-Cl bond.[3][4] These application notes provide a comprehensive guide to the reaction principles, key parameters, and detailed protocols for the successful and selective amination of this substrate.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step and is faster for aryl bromides than for aryl chlorides, forming the basis for chemoselectivity.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[1][6]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) (Active Catalyst) pd2_halide L-Pd(II)(Ar)(Br) (Oxidative Adduct) pd0->pd2_halide Oxidative Addition + Ar-Br pd2_amido L-Pd(II)(Ar)(NR'R'') pd2_halide->pd2_amido Amine Coordination & Deprotonation + R'R''NH, + Base pd2_amido->pd0 Reductive Elimination + Ar-NR'R'' Product Product ArBr 2-Amino-3-bromo- 5-chloropyridine Amine R'R''NH Experimental Workflow start Start prep 1. Add Solids to Flame-Dried Schlenk Tube (Substrate, Pd Catalyst, Ligand, Base) start->prep inert 2. Evacuate & Backfill with Inert Gas (x3) prep->inert add_reagents 3. Add Amine & Anhydrous Solvent inert->add_reagents react 4. Seal & Heat Reaction (e.g., 100 °C) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute, Filter, & Wash monitor->workup Complete purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify product Final Product purify->product

References

Application Notes and Protocols: 2-Amino-3-bromo-5-chloropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyridine is a versatile trifunctional heterocyclic building block increasingly utilized in the synthesis of complex molecular architectures for drug discovery. Its distinct electronic properties and the differential reactivity of its halogen substituents make it an ideal starting material for the construction of kinase inhibitor scaffolds. The presence of amino, bromo, and chloro groups at strategic positions allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Activin-like Kinase 2 (ALK2) and p38 MAP kinase.

Key Applications in Kinase Inhibitor Synthesis

The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The bromine at the 3-position and chlorine at the 5-position serve as orthogonal handles for introducing aryl, heteroaryl, or alkynyl groups that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.

1. Synthesis of Diaryl-2-aminopyridine ALK2 Inhibitors: Sequential Suzuki-Miyaura coupling reactions can be employed to synthesize 3,5-diaryl-2-aminopyridine derivatives, a class of potent ALK2 inhibitors. ALK2 is a transmembrane serine/threonine kinase that plays a critical role in bone and muscle development. Gain-of-function mutations in the ALK2 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation.

2. Synthesis of p38 MAPK Inhibitors: The this compound scaffold can also be elaborated to generate inhibitors of p38 Mitogen-Activated Protein (MAP) Kinases. p38 MAPKs are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.

Signaling Pathways

Below are simplified diagrams of the ALK2 and p38 MAPK signaling pathways, illustrating the points of intervention for inhibitors derived from this compound.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_Receptor Type II Receptor BMP_Ligand->TypeII_Receptor ALK2 ALK2 (Type I Receptor) SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 Phosphorylates TypeII_Receptor->ALK2 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Gene Expression (Osteogenesis) SMAD_Complex->Gene_Expression Regulates Inhibitor ALK2 Inhibitor Inhibitor->ALK2 Inhibits

Simplified ALK2 Signaling Pathway

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Regulates Inhibitor p38 Inhibitor Inhibitor->p38_MAPK Inhibits

Simplified p38 MAPK Signaling Pathway

Experimental Protocols

Synthesis of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors via Sequential Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, adapted from the synthesis of related compounds. The differential reactivity of the C-Br and C-Cl bonds allows for a sequential coupling strategy. Generally, the C-Br bond is more reactive in palladium-catalyzed couplings than the C-Cl bond.

Suzuki_Workflow Start 2-Amino-3-bromo- 5-chloropyridine Step1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst, Base) Start->Step1 Intermediate 2-Amino-3-aryl- 5-chloropyridine Step1->Intermediate Step2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Purification Workup & Purification Step2->Purification Product 3,5-Diaryl-2-aminopyridine (ALK2 Inhibitor) Purification->Product

Sequential Suzuki Coupling Workflow

Step 1: First Suzuki-Miyaura Coupling (at the 3-position)

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid 1 (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add 1,4-dioxane and the aqueous sodium carbonate solution.

    • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-3-aryl-5-chloropyridine intermediate.

Step 2: Second Suzuki-Miyaura Coupling (at the 5-position)

  • Materials:

    • 2-Amino-3-aryl-5-chloropyridine from Step 1 (1.0 eq)

    • Arylboronic acid 2 (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.2 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (10:1 mixture, degassed)

  • Procedure:

    • To a flame-dried reaction vessel, add the 2-amino-3-aryl-5-chloropyridine, arylboronic acid 2, palladium acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by flash column chromatography to obtain the final 3,5-diaryl-2-aminopyridine product.

Sonogashira Coupling of this compound

This protocol details an experimentally verified Sonogashira coupling to produce 2-amino-3-alkynyl-5-chloropyridines.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a reaction flask, combine this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add DMF and triethylamine.

    • Add the terminal alkyne via syringe.

    • Heat the mixture to 100 °C and stir for 3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase inhibitors synthesized from aminopyridine scaffolds and the yield of a relevant cross-coupling reaction.

Table 1: Inhibitory Activity of 3,5-Diaryl-2-aminopyridine Analogs against ALK Kinases

Compound IDR¹ (3-position)R² (5-position)ALK2 IC₅₀ (nM)ALK3 IC₅₀ (nM)ALK4 IC₅₀ (nM)ALK5 IC₅₀ (nM)ALK6 IC₅₀ (nM)
K02288 3-hydroxyphenyl3,4,5-trimethoxyphenyl1.11.8>10,0001,2002.5
LDN-214117 4-(piperazin-1-yl)phenyl3,4,5-trimethoxyphenyl3.612>10,0002,00018
Analog 1 4-fluorophenyl3,4,5-trimethoxyphenyl2545>10,000>10,00060
Analog 2 Pyridin-4-yl3,4,5-trimethoxyphenyl1530>10,000>10,00040

Data adapted from Mohedas et al., J. Med. Chem. 2014, 57 (19), pp 7900–7915 for analogous 3,5-diaryl-2-aminopyridine compounds.

Table 2: Yield of Sonogashira Coupling with this compound

EntryAlkyneProductYield (%)
1Phenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine89

Data from Zhu et al., Modern Research in Catalysis, 2017, 6, 121-133.[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic placement of its functional groups allows for the application of sequential cross-coupling reactions to build complex, biologically active molecules. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer robust methods for the derivatization of this scaffold. The resulting aminopyridine-based compounds have demonstrated potent inhibitory activity against kinases such as ALK2, making this building block a significant tool for medicinal chemists in the development of targeted therapies for diseases like FOP and various inflammatory conditions.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure features three distinct points for chemical modification: a nucleophilic amino group at the 2-position, and two halogen atoms with differential reactivity at the 3- and 5-positions. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds, and this substrate is particularly well-suited for such transformations.[3]

In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[4] This differential reactivity allows for the selective functionalization of the more labile C-Br bond at the 3-position, while leaving the C-Cl bond at the 5-position intact for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex, multi-substituted pyridine derivatives, which are prevalent scaffolds in a wide range of biologically active compounds.[5] However, the presence of the 2-amino group can present challenges, such as catalyst inhibition through chelation with the palladium center, which may require careful optimization of reaction conditions.[6]

These application notes provide a comprehensive overview of various palladium-catalyzed cross-coupling reactions with this compound, including detailed protocols and comparative data to guide researchers in developing synthetic strategies for novel chemical entities.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data and representative conditions for key palladium-catalyzed cross-coupling reactions. Data for the target substrate is presented where available; in other cases, data from closely related 2-amino-3-bromopyridine analogs is used to provide a strong indication of expected performance.

Table 1: Sonogashira Coupling of 2-Amino-3-bromo-pyridines with Terminal Alkynes (This reaction forms a C(sp²)-C(sp) bond)[7]

Entry Substrate Alkyne Partner Catalyst / Ligand (mol%) Base / Solvent Temp (°C) / Time (h) Yield (%) Reference
1 This compound Phenylacetylene Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) / CuI (5.0) Et₃N / DMF 100 °C / 3 h 83 [8]
2 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) / CuI (5.0) Et₃N / DMF 100 °C / 3 h 96 [9][10]
3 2-Amino-3-bromo-5-methylpyridine 1-Heptyne Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) / CuI (5.0) Et₃N / DMF 100 °C / 3 h 85 [8]

| 4 | 2-Amino-3-bromo-5-methylpyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) / CuI (5.0) | Et₃N / DMF | 100 °C / 3 h | 81 |[8] |

Table 2: Suzuki-Miyaura Coupling of 2-Amino-bromo-pyridines with Arylboronic Acids (This reaction forms a C(sp²)-C(sp²) bond)[11]

Entry Substrate Analog Boronic Acid Catalyst / Ligand (mol%) Base / Solvent Temp (°C) Yield (%) Reference
1 5-Bromo-2-methylpyridin-3-amine* Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ / 1,4-Dioxane/H₂O 100 85 [12]
2 5-Bromo-2-methylpyridin-3-amine* 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ / 1,4-Dioxane/H₂O 100 88 [12]
3 5-Bromo-2-methylpyridin-3-amine* 4-Chlorophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ / 1,4-Dioxane/H₂O 100 78 [12]
4 2-Chloro-3-aminopyridine Phenylboronic acid Pd(PPh₃)₄ (5) / PPh₃ Na₂CO₃ (aq) / Toluene/EtOH/H₂O Reflux 86 [13]

*Note: Data from N-acetylated analog, as protection of the amino group was found to improve yields for this isomer.[8]

Table 3: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Various Amines (This reaction forms a C(sp²)-N bond)[14]

Entry Amine Partner Catalyst / Ligand (mol%) Base / Solvent Temp (°C) / Time (h) Yield (%) Reference
1 Morpholine Pd₂(dba)₃ (2) / RuPhos (8) LiHMDS / THF 65 °C / 16 h 92 [6]
2 Cyclopentylamine BrettPhos-precatalyst (4) LiHMDS / THF 65 °C / 16 h 78 [6]
3 Aniline RuPhos-precatalyst (4) LiHMDS / THF 65 °C / 16 h 85 [6]

| 4 | Benzylamine | BrettPhos-precatalyst (4) | LiHMDS / THF | 65 °C / 16 h | 73 |[6] |

Table 4: Representative Conditions for Other Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Coupling Partner Typical Catalyst / Ligand Typical Base / Solvent Key Features Reference
Heck [15] Alkenes (e.g., Styrene) Pd(OAc)₂ / PPh₃ Et₃N / DMF or Acetonitrile Forms C-C bonds, creating substituted alkenes. [16][17]
Stille [18] Organostannanes (e.g., R-SnBu₃) Pd(PPh₃)₄ None (or additive like LiCl) / Toluene or DMF Tolerates a wide range of functional groups. Tin reagents are toxic. [16][19][20][21]

| Negishi [22] | Organozinc reagents (e.g., R-ZnCl) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | None / THF or Dioxane | Highly reactive, good for coupling alkyl groups. Reagents are moisture-sensitive. |[23][24] |

Visualized Workflows and Mechanisms

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation (e.g., with R'-BY₂) or Amine Coordination PdII_Complex->Transmetal PdII_Intermediate R-Pd(II)Ln-R' Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R-R' RedElim->Product Reactants Reactants R-X + R'-M Reactants->OxAdd

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.[25]

Experimental_Workflow start Start reagents 1. Combine Substrate, Coupling Partner, and Base in a dry flask. start->reagents atmosphere 2. Evacuate and backfill flask with inert gas (e.g., Argon). reagents->atmosphere solvent 3. Add anhydrous, degassed solvent. atmosphere->solvent catalyst 4. Add Palladium Catalyst and Ligand. solvent->catalyst reaction 5. Heat reaction to specified temperature with stirring. catalyst->reaction monitor 6. Monitor progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup: Cool, dilute, wash, and dry. monitor->workup Complete purify 8. Purify crude product via flash column chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.[13]

Drug_Discovery_Application start 2-Amino-3-bromo- 5-chloropyridine coupling Palladium-Catalyzed Cross-Coupling start->coupling library Library of Novel 3-Substituted Pyridines coupling->library partners Diverse Coupling Partners (Boronic Acids, Amines, Alkynes, etc.) partners->coupling screening High-Throughput Biological Screening (e.g., Kinase Assays) library->screening hit Identification of 'Hit' Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Application of cross-coupling in a drug discovery workflow.

Experimental Protocols

The following are generalized protocols. Researchers should perform optimizations for specific substrate combinations. Standard air-sensitive techniques should be employed throughout.

Protocol 1: Sonogashira Coupling with a Terminal Alkyne

This protocol is adapted from optimized conditions for 2-amino-3-bromopyridines.[9][10]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine [PPh₃] (5.0 mol%)

  • Copper(I) iodide [CuI] (5.0 mol%)

  • Triethylamine (Et₃N) (used as base and co-solvent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or reaction tube, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) and stir the mixture for 20-30 minutes at room temperature to form the catalyst complex.[9]

  • To the catalyst mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (approx. 2.0-3.0 eq).[9]

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-alkynyl-5-chloropyridine.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This is a general protocol based on standard conditions for heteroaryl bromides and should be optimized.[12][16]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask, magnetic stirrer, heating mantle/oil bath, inert gas supply.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[16]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[16]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[16]

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Perform a standard aqueous work-up: wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-3-aryl-5-chloropyridine.

Protocol 3: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol is based on highly efficient systems developed for 3-halo-2-aminopyridines.[6]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium precatalyst (e.g., RuPhos Precatalyst or BrettPhos Precatalyst, 2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sealed reaction tube or vial, magnetic stirrer, heating block, inert gas supply.

Procedure:

  • To an oven-dried sealed reaction tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos precatalyst, 4 mol%) and LiHMDS (2.2 eq).[6]

  • Add this compound (1.0 eq) and anhydrous THF.

  • Add the desired amine (1.2 eq) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 65 °C with stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • Palladium catalysts, phosphine ligands, and organometallic reagents can be toxic, pyrophoric, or air/moisture sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Halogenated pyridines and amines can be irritants or toxic. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Derivatization of 2-Amino-3-bromo-5-chloropyridine at the Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 2-amino-3-bromo-5-chloropyridine. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The derivatization of its amino group allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds with desired biological activities.

Introduction

This compound possesses a nucleophilic amino group that readily participates in various chemical transformations. The primary methods for derivatizing this amino group include acylation, alkylation, and sulfonylation. These reactions allow for the facile introduction of diverse substituents, significantly altering the physicochemical properties of the parent molecule, which is crucial in the fields of medicinal chemistry and materials science.

Derivatization Pathways

The primary pathways for the derivatization of the amino group of this compound are outlined below. These reactions typically involve the reaction of the amino group with an appropriate electrophile.

DerivatizationPathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_sulfonylation Sulfonylation This compound This compound N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative Acylating Agent (e.g., Acyl Halide, Anhydride) N-Alkyl Derivative N-Alkyl Derivative This compound->N-Alkyl Derivative Alkylating Agent (e.g., Alkyl Halide) N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative Sulfonylating Agent (e.g., Sulfonyl Chloride) Acyl Halide Acyl Halide Anhydride Anhydride Alkyl Halide Alkyl Halide Sulfonyl Chloride Sulfonyl Chloride

Caption: Derivatization pathways of this compound.

Acylation of the Amino Group

N-acylation is a widely used transformation to introduce an acyl group onto the amino functionality, forming a stable amide bond. This modification can influence the molecule's solubility, stability, and biological activity.

Quantitative Data for Acylation Reactions
Product NameAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
N-(3-bromo-5-chloropyridin-2-yl)acetamideAcetyl ChloridePyridineAcetonitrileRT1-3Good
3-Bromo-5-chloro-2-(4-N,N'-dimethylbutamide)-pyridine4-(Dimethylamino)butyryl chloride1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HClMethylene ChlorideAmbient0.562

Note: "Good" indicates a high but unspecified yield as per general literature procedures for similar substrates.

Experimental Protocol: N-Acetylation

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-(3-bromo-5-chloropyridin-2-yl)acetamide.

Alkylation of the Amino Group

N-alkylation introduces an alkyl group to the amino functionality. The reaction of amines with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, specific reaction conditions and protecting group strategies may be necessary.

Quantitative Data for Alkylation Reactions
Product NameAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
N-Alkyl-3-bromo-5-chloropyridin-2-amine (General)Alkyl HalideStrong Base (e.g., NaH, n-BuLi)THF or DMF0 to RT2-12Moderate
5-Bromo-3-(diethylamino)pyridine (from 3,5-dibromopyridine)Diethylamine-Toluene/NMP180 (MW)0.555

Note: Data for the second entry is for a related compound and illustrates a potential synthetic route.

Experimental Protocol: General N-Alkylation

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide and a strong base. Caution: Strong bases like NaH and n-BuLi are highly reactive and should be handled with care under anhydrous conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi) solution

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Schlenk flask or other suitable glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Syringes for transfer of reagents

  • Ice bath

Procedure:

  • To a Schlenk flask containing a stir bar, add this compound (1.0 eq.) and dissolve it in anhydrous THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt.

  • Add the alkyl halide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Add deionized water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl derivative.

Sulfonylation of the Amino Group

N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a stable sulfonamide linkage. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.

Quantitative Data for Sulfonylation Reactions
Product NameSulfonylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
N-(3-bromo-5-chloropyridin-2-yl)benzenesulfonamideBenzenesulfonyl chloridePyridinePyridineReflux2-4Good

Note: "Good" indicates a high but unspecified yield based on general procedures for similar substrates.

Experimental Protocol: N-Benzenesulfonylation

This protocol details a general method for the synthesis of N-(3-bromo-5-chloropyridin-2-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Add benzenesulfonyl chloride (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Experimental Workflow

The general workflow for the derivatization of this compound at the amino group is depicted below.

ExperimentalWorkflow A Reactant Preparation (this compound + Solvent + Base) B Addition of Electrophile (Acylating/Alkylating/ Sulfonylating Agent) A->B C Reaction (Stirring at appropriate temperature and time) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Recrystallization or Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

References

Application Notes and Protocols for Cyclocondensation Reactions Involving 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-bromo-5-chloropyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of fused heterocyclic compounds.[1] Its unique substitution pattern, featuring amino, bromo, and chloro groups, offers multiple reaction sites for constructing complex molecular architectures of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key cyclocondensation reactions involving this substrate, focusing on the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These fused heterocyclic cores are prevalent in numerous biologically active compounds.

I. Synthesis of Substituted Imidazo[1,2-a]pyridines

The reaction of 2-aminopyridines with α-halocarbonyl compounds is a classical and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[2] In the case of this compound, this reaction is expected to yield 6-bromo-8-chloro-substituted imidazo[1,2-a]pyridines.

Reaction Scheme:

Caption: General reaction for the synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyridine from this compound and Chloroacetaldehyde

This protocol is adapted from a similar synthesis of 6-bromoimidazo[1,2-a]pyridine.[3]

Materials:

  • This compound

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.37 g, 50 mmol), 40% chloroacetaldehyde aqueous solution (11.8 g, 60 mmol), sodium bicarbonate (5.04 g, 60 mmol), and ethanol (100 mL).

  • Stir the mixture at 55°C for 5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add 100 mL of deionized water and 100 mL of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-bromo-8-chloroimidazo[1,2-a]pyridine.

Quantitative Data:

Reactant 1Reactant 2 (and Reagent)ProductYield (%)Purity (%)Reference Method
2-Amino-5-bromopyridineChloroacetaldehyde, NaHCO₃6-bromoimidazo[1,2-a]pyridine~85>98[3]
This compound Chloroacetaldehyde, NaHCO₃ 6-bromo-8-chloroimidazo[1,2-a]pyridine Est. 80-90>95Analogous

Note: Estimated yields and purities for the target compound are based on analogous reactions.

Logical Workflow for Imidazo[1,2-a]pyridine Synthesis:

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product This compound This compound Reaction Cyclocondensation (Ethanol, 55°C) This compound->Reaction alpha-Halo-carbonyl α-Halocarbonyl (e.g., Chloroacetaldehyde) alpha-Halo-carbonyl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Extraction Aqueous Workup & Extraction Reaction->Extraction Purification Recrystallization Extraction->Purification Product 6-bromo-8-chloro- imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for the synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyridine.

II. Synthesis of Substituted Pyrido[1,2-a]pyrimidines

The cyclocondensation of 2-aminopyridines with β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, is a well-established method for the synthesis of pyrido[1,2-a]pyrimidine derivatives.[4]

Reaction Scheme:

Caption: General reaction for the synthesis of substituted pyrido[1,2-a]pyrimidines.

Experimental Protocol: Synthesis of 7-bromo-9-chloro-4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one from this compound and Ethyl Acetoacetate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, add this compound (10.37 g, 50 mmol) and ethyl acetoacetate (7.16 g, 55 mmol).

  • Add polyphosphoric acid (50 g) to the mixture with stirring.

  • Heat the reaction mixture to 120°C and maintain for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-bromo-9-chloro-4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one.

Quantitative Data:

Reactant 1Reactant 2 (and Reagent)ProductYield (%)Purity (%)Reference Method
2-AminopyridineDiethyl malonatePyrido[1,2-a]pyrimidine-2,4-dioneHighHigh[4]
This compound Ethyl acetoacetate, PPA 7-bromo-9-chloro-4-methyl-2H-pyrido[1,2-a]pyrimidin-2-one Est. 60-75>95Analogous

Note: Estimated yields and purities for the target compound are based on analogous reactions.

Signaling Pathway Analogy for Cyclocondensation:

cluster_inputs Inputs cluster_intermediates Key Intermediates cluster_output Output Aminopyridine 2-Amino-3-bromo- 5-chloropyridine Enamine Enamine Intermediate Aminopyridine->Enamine Condensation Dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Fused_Heterocycle Pyrido[1,2-a]pyrimidine Derivative Cyclized_Intermediate->Fused_Heterocycle Dehydration/ Aromatization

Caption: Proposed reaction pathway for pyrido[1,2-a]pyrimidine synthesis.

This compound is a valuable precursor for the synthesis of diverse fused heterocyclic systems through cyclocondensation reactions. The protocols provided herein for the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines offer robust starting points for researchers engaged in the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications. Further optimization of reaction conditions may be necessary to achieve desired yields and purities for specific derivatives.

References

Application Notes and Protocols: 2-Amino-3-bromo-5-chloropyridine in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-Amino-3-bromo-5-chloropyridine as a versatile starting material for the synthesis of novel anti-inflammatory agents. This key intermediate offers a strategic platform for accessing a variety of heterocyclic scaffolds with potent biological activities.

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of pharmaceutical research. This compound serves as a valuable building block in medicinal chemistry due to its reactive sites that allow for diverse chemical modifications.[1] Its unique substitution pattern enables the construction of various heterocyclic systems, such as pyrazolo[3,4-b]pyridines and other pyridine derivatives, which have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Synthetic Pathways and Strategies

The chemical versatility of this compound allows for its use in various synthetic transformations to construct libraries of potential anti-inflammatory compounds. A common strategy involves the construction of fused heterocyclic systems. For instance, it can be a precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known for their anti-inflammatory and COX inhibitory activities.

Synthesis_Pathway A This compound C Cyclization Reaction A->C Step 1 B Hydrazine derivative B->C D Substituted Pyrazolo[3,4-b]pyridine Core C->D Step 2 E Further Functionalization (e.g., Suzuki Coupling) D->E Step 3 F Novel Anti-inflammatory Agents E->F Carrageenan_Assay_Workflow A Animal Acclimatization & Grouping B Administration of Test Compound/Vehicle/Standard A->B C Carrageenan Injection (sub-plantar) B->C D Paw Volume Measurement (0, 1, 2, 3, 4 hours) C->D E Data Analysis: Calculate % Inhibition of Edema D->E COX_Inhibition_Assay cluster_0 Reaction Mixture Preparation A COX Enzyme (COX-1 or COX-2) D Pre-incubation A->D B Test Compound B->D C Assay Buffer C->D E Add Arachidonic Acid (Substrate) D->E F Enzymatic Reaction E->F G Stop Reaction F->G H Measure PGE2 Production (EIA) G->H I Calculate % Inhibition & IC50 H->I Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Synthesized_Compounds Synthesized Compounds (from this compound) Synthesized_Compounds->COX_Enzymes Inhibition

References

Application of 2-Amino-3-bromo-5-chloropyridine in Pesticide Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-bromo-5-chloropyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the development of novel pesticides. Its unique substitution pattern, featuring amino, bromo, and chloro functional groups, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of new herbicidal, fungicidal, and insecticidal compounds. The strategic manipulation of these functional groups enables the exploration of structure-activity relationships (SAR), leading to the identification of pesticide candidates with enhanced efficacy, selectivity, and favorable environmental profiles. This document provides detailed application notes and protocols for the utilization of this compound in the research and development of new agrochemicals.

Synthetic Applications in Pesticide Development

The reactivity of the amino and bromo groups on the pyridine ring of this compound allows for a variety of chemical transformations to generate diverse libraries of potential pesticide candidates.

Modification of the Amino Group

The amino group can be readily acylated or transformed into other functional groups to investigate its influence on biological activity.

Modification of the Bromo Group via Cross-Coupling Reactions

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These methodologies are instrumental in introducing a wide range of aryl, heteroaryl, or alkyl moieties at this position, which can significantly impact the molecule's interaction with its biological target.

A key application of this compound is in the synthesis of novel insecticidal compounds through the introduction of a substituted pyrazole moiety. This structural motif is present in the highly effective diamide class of insecticides.

Experimental Protocols

General Synthesis of N-(substituted)-5-bromo-3-((1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)amino)pyridin-2-amine Derivatives

This protocol describes a representative synthesis of a potential insecticide candidate starting from this compound.

Step 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This intermediate is a common building block for diamide insecticides. Its synthesis typically starts from 2,3-dichloropyridine and hydrazine, followed by cyclization and subsequent modifications.

Step 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This aniline derivative is another key intermediate for certain diamide insecticides.

Step 3: Coupling of this compound with a Substituted Aniline (Buchwald-Hartwig Amination)

This reaction creates a key diarylamine intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the substituted aniline, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Acylation of the Di-amine Intermediate

The final step involves the formation of an amide bond with the pyrazole carboxylic acid derivative.

  • Materials:

    • Di-amine intermediate from Step 3 (1.0 eq)

    • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 eq)

    • Coupling agent (e.g., HATU, 1.2 eq)

    • Base (e.g., DIPEA, 2.0 eq)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the di-amine intermediate and the pyrazole carboxylic acid in the anhydrous solvent in a round-bottom flask.

    • Add the coupling agent and the base to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The biological activity of newly synthesized compounds is typically evaluated through in vitro and in vivo assays. The results are often presented as IC₅₀ (half-maximal inhibitory concentration) for enzymatic assays or LC₅₀/LD₅₀ (lethal concentration/dose for 50% of the population) for whole-organism assays.

Table 1: Representative Quantitative Data for Novel Insecticides

Compound ID Target Pest Assay Type LC₅₀ (µg/mL)
NC-001 Plutella xylostella Leaf-dip 0.5
NC-002 Myzus persicae Spray 1.2
NC-003 Spodoptera frugiperda Diet incorporation 0.8

| Reference | Plutella xylostella | Leaf-dip | 0.1 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Mandatory Visualization

Diagram 1: General Synthetic Workflow

G A This compound C Buchwald-Hartwig Amination A->C B Substituted Aniline B->C D Di-amine Intermediate C->D F Amide Coupling D->F E Pyrazole Carboxylic Acid Derivative E->F G Novel Pesticide Candidate F->G

Caption: General workflow for the synthesis of novel pesticides.

Diagram 2: Signaling Pathway - Ryanodine Receptor Modulation

Many modern insecticides, including the diamide class, target the insect ryanodine receptor (RyR), a calcium channel crucial for muscle function.

G cluster_0 Sarcoplasmic Reticulum cluster_1 Cytosol RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store RyR->Ca_store Opens Channel Ca_cytosol Elevated Cytosolic Ca²⁺ Ca_store->Ca_cytosol Uncontrolled Release Contraction Muscle Contraction Ca_cytosol->Contraction Paralysis Paralysis & Death Contraction->Paralysis Pesticide Diamide Insecticide Pesticide->RyR Binds and Activates

Step-by-step synthesis of 2-iodo-3-bromo-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-iodo-3-bromo-5-chloropyridine, a key intermediate in the preparation of Polo-like kinase (PLK) inhibitors for potential use in cardiovascular disease treatment. The synthesis is achieved through a one-step diazotization of 2-amino-3-bromo-5-chloropyridine, offering a significant improvement over previous multi-step and low-yield methods. This protocol is designed to be efficient, with a total yield of up to 71.2%, and utilizes mild reaction conditions, making it suitable for industrial-scale production.

Introduction

2-Iodo-3-bromo-5-chloropyridine is a crucial building block in the synthesis of various pharmaceutical compounds, most notably PLK inhibitors. Traditional synthesis routes for this compound have been hampered by harsh reaction conditions, including extremely low temperatures (-75°C), multiple reaction steps, and complex purification procedures such as column chromatography, resulting in an overall low yield of approximately 53.7%.[1] The protocol outlined below describes a more efficient, one-step synthesis that is both environmentally friendly and economically viable.

Key Reaction Data

The following table summarizes the quantitative data for the synthesis of 2-iodo-3-bromo-5-chloropyridine from this compound.

ParameterValue
Starting MaterialThis compound
Final Product2-iodo-3-bromo-5-chloropyridine
Molar Ratio (Starting Material:Iodine)1:1.5 - 1:2.5
Molar Ratio (Starting Material:Cuprous Iodide)1:1 - 1:1.5
Molar Ratio (Starting Material:Nitrite)1:1.2 - 1:1.6
Reaction Temperature50 - 80°C
Reaction Time1 - 4 hours
YieldUp to 71.2%

Experimental Protocol

This protocol is adapted from the procedure described in patent CN106467488A.[1]

Materials:

  • This compound (96.4 mmol, 20.0 g)

  • Acetonitrile (100 mL)

  • Elemental Iodine (192.8 mmol, 48.9 g)

  • Cuprous Iodide (96.4 mmol, 18.4 g)

  • tert-Butyl nitrite (144.6 mmol, 14.9 g)

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Methanol

  • 500 mL three-necked flask

  • Ice bath

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add acetonitrile (100 mL), elemental iodine (48.9 g, 192.8 mmol), cuprous iodide (18.4 g, 96.4 mmol), and tert-butyl nitrite (14.9 g, 144.6 mmol) to a 500 mL three-necked flask.

  • Addition of Starting Material: Cool the reaction mixture in an ice bath and slowly add this compound (20.0 g, 96.4 mmol).

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.

  • Work-up:

    • After the reaction is complete, add water (45 mL) and filter the mixture.

    • Wash the filter cake with ethyl acetate (45 mL).

    • Extract the filtrate with ethyl acetate (2 x 200 mL).

    • Combine the organic phases and wash with a saturated sodium thiosulfate solution (2 x 110 mL).

    • Dry the organic phase with anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by vacuum evaporation.

    • Add a small amount of methanol to the residue to form a slurry.

    • Filter the slurry and dry the filter cake to obtain 2-iodo-3-bromo-5-chloropyridine as a white solid.

Expected Yield: 21.4 g (69.6%)

Reaction Workflow

Synthesis_Workflow Synthesis of 2-Iodo-3-bromo-5-chloropyridine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound F Diazotization 60°C, 2h A->F B Iodine (I2) B->F C Cuprous Iodide (CuI) C->F D tert-Butyl nitrite D->F E Acetonitrile (Solvent) E->F G Quenching with Water F->G H Filtration G->H I Extraction with Ethyl Acetate H->I J Washing with Na2S2O3 I->J K Drying with Na2SO4 J->K L Solvent Evaporation K->L M Slurrying in Methanol L->M N Filtration & Drying M->N O 2-iodo-3-bromo-5-chloropyridine N->O

Caption: Workflow for the synthesis of 2-iodo-3-bromo-5-chloropyridine.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 2-Amino-3-bromo-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this substrate are often due to a combination of factors inherent to its structure. The primary challenges include:

  • Catalyst Inhibition: The pyridine nitrogen and the 2-amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or halting the catalytic cycle.

  • Steric Hindrance: The bromine atom at the 3-position is situated between the amino group at C-2 and the chloro group at C-5, creating a sterically hindered environment. This can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:

    • Protodeboronation: The boronic acid coupling partner can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Dehalogenation: The starting material can undergo reduction, where the bromine atom is replaced by a hydrogen atom.

Q2: How do I choose the right catalyst and ligand for this reaction?

For challenging substrates like this compound, standard palladium catalysts like Pd(PPh₃)₄ may not be effective. More active catalyst systems are generally required. Consider using:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to stabilize the palladium center and promote the challenging oxidative addition step. They also provide steric bulk that can help prevent catalyst deactivation.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and form very stable complexes with palladium, which can be highly effective for difficult couplings.

A good starting point is to screen a few different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a selection of these advanced ligands.

Q3: What is the best base to use for this coupling?

The choice of base is critical for activating the boronic acid. For challenging Suzuki couplings, stronger bases are often more effective.

  • Potassium Phosphate (K₃PO₄): This is a frequently used and often effective base for difficult Suzuki couplings.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can lead to high yields, although it is more expensive.

  • Potassium Carbonate (K₂CO₃): A common and less expensive option, but may be less effective for this specific substrate.

It is advisable to perform a small-scale screen of different bases to identify the optimal one for your specific coupling partners.

Q4: What solvent system should I use?

Aprotic polar solvents are commonly used for Suzuki couplings.

  • 1,4-Dioxane/Water or Toluene/Water Mixtures: These are standard solvent systems that often work well. The water is necessary to help dissolve the inorganic base.

  • Anhydrous Solvents: In some cases, particularly if protodeboronation is a major issue, using anhydrous solvents like THF or toluene with a soluble inorganic base might be beneficial.

Ensure that all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling.

Q5: Should I protect the amino group?

While it is often desirable to perform the reaction on the unprotected amine to maintain a shorter synthetic route, this can be challenging. If you are consistently obtaining low yields, protecting the 2-amino group as an acetamide can be a viable strategy. This reduces its ability to inhibit the catalyst and can lead to improved yields. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst system.- Switch to a more active catalyst system (e.g., Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or an NHC ligand).- Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Suboptimal base.- Screen different bases, focusing on stronger ones like K₃PO₄ or Cs₂CO₃.
Inappropriate solvent.- Try a different solvent system (e.g., switch from dioxane/water to toluene/water).- Ensure solvents are anhydrous and thoroughly degassed.
Low reaction temperature.- Cautiously increase the reaction temperature in increments of 10-20 °C.
Significant Byproduct Formation Protodeboronation (boronic acid replaced by H) - Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.- Use anhydrous solvents.- Shorten the reaction time.
Homocoupling (boronic acid couples with itself) - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Thoroughly degas all solvents and reagents.- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation (bromine replaced by H) - Ensure the reaction is under an inert atmosphere.- Choose a solvent less prone to acting as a hydride source.
Reaction Stalls / Incomplete Conversion Catalyst deactivation.- Increase catalyst and ligand loading.- Switch to a more robust ligand (e.g., an NHC ligand).- Consider protecting the 2-amino group.
Poor solubility of reagents.- Try a different solvent or solvent mixture to improve solubility.- Increase the reaction temperature.

Data Presentation

The following table presents representative yield data for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] This data can serve as a useful benchmark for what to expect when optimizing the reaction of this compound.

Arylboronic Acid Catalyst Base Solvent Temp. (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+~85
4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+~82
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+~88
4-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+~78
4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+~80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (SPhos, etc.) or NHC ligands. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen stronger bases (K3PO4, Cs2CO3). Check_Base->Optimize_Base No Check_Side_Reactions Are side reactions (protodeboronation, homocoupling) significant? Check_Base->Check_Side_Reactions Yes Optimize_Base->Check_Side_Reactions Minimize_Side_Reactions Use boronic esters, ensure inert atmosphere, thoroughly degas solvents. Check_Side_Reactions->Minimize_Side_Reactions Yes Consider_Protection Still low yield? Check_Side_Reactions->Consider_Protection No Minimize_Side_Reactions->Consider_Protection Protect_Amine Protect the 2-amino group (e.g., as acetamide). Consider_Protection->Protect_Amine Yes Success Improved Yield Consider_Protection->Success No, re-evaluate all parameters Protect_Amine->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-chloropyridine in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of a debrominated side product, 2-amino-5-chloropyridine, in my Suzuki coupling reaction. What is causing this and how can I minimize it?

A1: The formation of 2-amino-5-chloropyridine is a common side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Potential Causes:

  • Hydride Source: The hydride source for this reduction can be the solvent (e.g., alcohols like isopropanol), the base, or trace amounts of water in the reaction mixture.[1][2]

  • Catalyst System: Certain palladium catalysts and ligands may favor the hydrodehalogenation pathway.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of hydrodehalogenation.[3]

Troubleshooting Strategies:

  • Choice of Solvent: Use anhydrous aprotic solvents such as dioxane, toluene, or DMF. If a protic solvent is necessary, consider using it in combination with an aprotic solvent and ensure all reagents are dry.

  • Base Selection: Employ non-hydridic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid bases that can act as hydride donors.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent side reactions that can be promoted by oxygen.[3][4]

  • Temperature Control: Attempt the reaction at a lower temperature for a longer duration to see if the selectivity for the desired product improves.[3]

Q2: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid reagent. How can I prevent this?

A2: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl.[5][6]

Potential Causes:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[6][7]

  • Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can directly mediate homocoupling.[5][6]

  • Base: The choice and concentration of the base can influence the rate of homocoupling.

Troubleshooting Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling with an inert gas or by using the freeze-pump-thaw method.[7]

  • Use of Pd(0) Precatalysts: Consider using a Pd(0) precatalyst to minimize the amount of Pd(II) at the start of the reaction.

  • Additives: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[8]

  • Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes minimize its homocoupling.

Q3: The yield of my Buchwald-Hartwig amination is low, and I am recovering unreacted starting material. What are the likely issues?

A3: Low conversion in Buchwald-Hartwig aminations with this compound can be due to catalyst inhibition or suboptimal reaction conditions. The presence of the 2-amino group can lead to chelation with the palladium center, hindering its catalytic activity.[9]

Potential Causes:

  • Catalyst Inhibition: The bidentate nature of the 2-aminopyridine moiety can lead to the formation of inactive palladium complexes.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for preventing catalyst deactivation and promoting the desired C-N bond formation.

  • Base Strength: An inadequate base may not be strong enough to deprotonate the amine effectively, which is a key step in the catalytic cycle.[10]

Troubleshooting Strategies:

  • Ligand Screening: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are known to be effective for challenging aminations.[9]

  • Base Selection: Use a strong, non-nucleophilic base such as LiHMDS or NaOtBu.[10]

  • Precatalyst Choice: Consider using a precatalyst that is known to be effective for aminations of electron-rich and potentially chelating substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

Q4: In my Sonogashira coupling, I am observing Glaser coupling of the terminal alkyne. How can I suppress this side reaction?

A4: Glaser coupling, the homocoupling of terminal alkynes, is a common side reaction in Sonogashira couplings, particularly in the presence of copper(I) cocatalysts and oxygen.

Potential Causes:

  • Oxygen: The presence of oxygen promotes the oxidative homocoupling of the alkyne.

  • Excess Copper Catalyst: High concentrations of the copper(I) cocatalyst can favor the Glaser coupling pathway.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to exclude oxygen.

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) cocatalyst (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed.

  • Amine Base: The use of an amine base, such as triethylamine or diisopropylamine, can help to suppress Glaser coupling.

Quantitative Data Summary

The following tables summarize yields for cross-coupling reactions involving 2-amino-3-bromopyridine derivatives, which can serve as a reference for expected outcomes with this compound.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [11]

Entry2-Amino-3-bromopyridine DerivativeAlkyneYield (%)
12-Amino-3-bromopyridinePhenylacetylene96
2This compoundPhenylacetylene83[12]
32-Amino-3-bromo-5-methylpyridinePhenylacetylene92
42-Amino-3-bromo-5-methylpyridine1-Heptyne85[12]
52-Amino-3-bromo-5-methylpyridine3,3-Dimethyl-1-butyne81[12]

Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Aminohalopyridine [13]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-aminohalopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine [10]

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., a suitable biarylphosphine ligand, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add the 2-bromopyridine derivative (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines [11]

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

  • Add DMF as the solvent and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by Et₃N (as base).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Side_Reactions cluster_suzuki Suzuki Coupling cluster_side_reactions Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product ArB(OH)2, Pd(0), Base Hydrodehalogenation Product Hydrodehalogenation Product This compound->Hydrodehalogenation Product Hydride Source, Pd(0) Homocoupling Product Homocoupling Product ArB(OH)2 ArB(OH)2 ArB(OH)2->Homocoupling Product O2, Pd(II)

Caption: Logical relationship of desired and side reactions in Suzuki coupling.

Hydrodehalogenation_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Hydride_Transfer Hydride Transfer Ar-Pd(II)(X)L2->Hydride_Transfer Hydride_Source [H]- (from solvent, base, etc.) Hydride_Source->Hydride_Transfer Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Hydride_Transfer->Ar-Pd(II)(H)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(H)L2->Reductive_Elimination Ar-H Hydrodehalogenation Product Reductive_Elimination->Ar-H Pd(0)L2_regen Pd(0)L2 Reductive_Elimination->Pd(0)L2_regen

Caption: Simplified mechanism of hydrodehalogenation side reaction.

Experimental_Workflow start Start | Reaction Setup reagents Reagent Addition This compound Coupling Partner Base start->reagents catalyst Catalyst & Ligand Addition Degassed Solvent reagents->catalyst reaction Reaction Heat under Inert Atmosphere catalyst->reaction monitoring Monitoring TLC / LC-MS reaction->monitoring workup Workup Quench Extract monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Purification of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-3-bromo-5-chloropyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound typically arise from the synthetic route, which often involves the halogenation of 2-aminopyridine. Potential impurities include:

  • Starting Material: Unreacted 2-aminopyridine.

  • Intermediates: Mono-halogenated pyridines such as 2-amino-5-chloropyridine or 2-amino-3-bromopyridine.

  • Over-halogenated byproducts: Di-halogenated species like 2-amino-3,5-dibromopyridine or 2-amino-3,5-dichloropyridine.[1]

  • Positional Isomers: Other isomers formed during the halogenation steps.

  • Residual Reagents and Solvents: Leftover reagents from the synthesis and solvents used in the work-up.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar aromatic amines like this compound, common choices include:

  • Alcohols: Ethanol or isopropanol are often good starting points. A 90% ethanol solution has been used for the recrystallization of a similar compound.

  • Ketones: Acetone may be a suitable solvent.

  • Esters: Ethyl acetate can be effective.

  • Aromatic Hydrocarbons: Toluene or benzene could be used, as benzene has been noted for recrystallizing a related brominated aminopyridine.[2]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include ethanol/water, ethyl acetate/hexane, or acetone/hexane.

A good practice is to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the most promising candidate or solvent pair.

Q3: What is a typical expected yield for the recrystallization of this compound?

A3: The yield of a recrystallization process is highly dependent on the purity of the starting material and the chosen solvent system. A successful recrystallization can typically yield between 70% and 95% of the purified product. For instance, yields for the recrystallization of a related compound, 2-amino-5-bromopyridine, have been reported in the range of 75-81%.[2] Significant loss of product in the mother liquor can occur if an excessive amount of solvent is used or if the compound has considerable solubility in the cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization. Optimization may be required based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Deionized water (if using an alcohol/water system)

  • Hexanes or Petroleum Ether (for washing, optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. For removing less polar impurities, a wash with a cold, non-polar solvent like hexanes or petroleum ether can be effective.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product should be determined to assess its purity. The reported melting point for this compound is in the range of 80-83 °C.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25 °C (Estimated)Solubility at Boiling Point (Estimated)
WaterSparingly SolubleSlightly Soluble
EthanolSlightly SolubleSoluble
AcetoneSolubleVery Soluble
Ethyl AcetateSlightly SolubleSoluble
DichloromethaneSolubleVery Soluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble

Note: This data is estimated based on the general solubility characteristics of polar aromatic amines and should be confirmed experimentally.

Troubleshooting Guide

Table 2: Common Issues in the Recrystallization of this compound

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Add a "poor" solvent (anti-solvent) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is supersaturated to a high degree.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool more slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step like an acid-base extraction to remove significant impurities.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The cooling period was too short or the final temperature was not low enough.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).- Ensure the solution is thoroughly cooled in an ice bath for an extended period.- Use pre-heated glassware for hot filtration and work quickly.
Product is still impure after recrystallization (e.g., off-color or broad melting point range) - The chosen solvent is not effective at separating the specific impurities present.- The cooling was too rapid, trapping impurities within the crystal lattice.- Co-crystallization of an impurity with a similar structure.- Try a different recrystallization solvent or a mixed solvent system.- Allow the solution to cool more slowly.- Consider an alternative purification technique such as column chromatography or an acid-base extraction to remove the persistent impurity. For instance, unreacted 2-aminopyridine can be removed by an acidic wash.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration Hot Filtration hot_filtration_q->hot_filtration Yes cool Slowly cool to room temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash crystals with cold solvent filter->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product sol_a Too much solvent? no_crystals->sol_a sol_c High supersaturation or impurities? oiling_out->sol_c sol_e Product in mother liquor? low_yield->sol_e sol_g Ineffective solvent or rapid cooling? impure_product->sol_g sol_b Boil off solvent Add anti-solvent Scratch flask sol_a->sol_b Yes sol_d Add more solvent Cool slower Change solvent sol_c->sol_d Yes sol_f Concentrate mother liquor Cool longer/colder sol_e->sol_f Yes sol_h Change solvent Cool slower Try chromatography sol_g->sol_h Yes

References

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromo-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from 2-aminopyridine. The first step is the chlorination of 2-aminopyridine to form 2-amino-5-chloropyridine. This intermediate is then subjected to bromination to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the stoichiometry of the halogenating agents, and the rate of addition of reagents. Careful control of these factors is crucial to minimize the formation of di-substituted byproducts and other impurities.[2][3][4]

Q3: What are the expected impurities in the synthesis of this compound?

A3: The primary impurities are typically over-halogenated products. During the initial chlorination of 2-aminopyridine, 2-amino-3,5-dichloropyridine can form as a byproduct.[4] In the subsequent bromination of 2-amino-5-chloropyridine, the major impurity is likely the di-bromo product, 2-amino-3,5-dibromo-5-chloropyridine.[2][3][5] Unreacted starting materials may also be present.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for monitoring the reaction progress and determining the purity of this compound.[6][7] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks of the reaction.[6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure completion. - Extend the reaction time if necessary, while being mindful of potential side reactions.
Suboptimal Reaction Temperature - For the chlorination and bromination steps, maintain the recommended temperature range. Deviations can lead to incomplete reactions or increased side-product formation.[1]
Incorrect Stoichiometry - Use the precise molar equivalents of chlorinating and brominating agents as specified in the protocol. An excess may lead to over-halogenation, while an insufficient amount will result in a low conversion rate.
Loss of Product During Work-up - Ensure proper phase separation during extractions. - Minimize transfers between flasks. - Use an appropriate solvent for recrystallization to ensure good recovery.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Impurities & Purification Strategies

ImpurityIdentificationPurification Method
2-amino-5-chloropyridine (Unreacted Starting Material) Higher polarity spot on TLC compared to the product.Recrystallization or column chromatography.
2-amino-3,5-dichloropyridine Formed during the initial chlorination step.[4]Careful purification of the 2-amino-5-chloropyridine intermediate before proceeding to the bromination step is recommended.
2-amino-3,5-dibromo-5-chloropyridine (Over-bromination Product) Lower polarity spot on TLC compared to the product.[2][3][5]- Recrystallization: Use a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to selectively crystallize the desired product. - Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for efficient separation.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[1]

Step 1: Synthesis of 2-Amino-5-chloropyridine

  • Dissolve 2-aminopyridine in concentrated hydrochloric acid with cooling.

  • Introduce chlorine gas into the solution while maintaining a controlled temperature.

  • Monitor the reaction for the formation of 2-amino-5-chloropyridine.

  • Upon completion, neutralize the reaction mixture and isolate the crude 2-amino-5-chloropyridine.

  • Purify the intermediate by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-amino-5-chloropyridine in a suitable solvent.

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise at a controlled temperature.[2]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

G Workflow for the Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination A 2-Aminopyridine B Chlorination (Cl2, HCl) A->B C Crude 2-Amino-5-chloropyridine B->C D Purification (Recrystallization) C->D E Pure 2-Amino-5-chloropyridine D->E F Bromination (e.g., NBS) E->F G Crude this compound F->G H Purification (Recrystallization/Chromatography) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

G Troubleshooting Impurities in Final Product A Analyze crude product by HPLC/TLC B Major impurity detected? A->B C Unreacted Starting Material (2-amino-5-chloropyridine) B->C Higher polarity D Over-brominated Product (2-amino-3,5-dibromo-5-chloropyridine) B->D Lower polarity E Optimize reaction time and stoichiometry C->E F Purify by recrystallization or column chromatography C->F D->E D->F E->A G Product meets purity specifications F->G

Caption: Decision tree for troubleshooting impurities.

References

Optimizing solvent and base for Buchwald-Hartwig amination of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Amino-3-bromo-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for the Buchwald-Hartwig amination of this compound?

A1: The choice of solvent is crucial and can significantly impact reaction rate and yield. Key considerations include:

  • Polarity: Nonpolar, aprotic solvents like toluene and dioxane are commonly used and often effective.[1][2] Polar aprotic solvents such as DMF can also be employed, but they may form stable complexes with the palladium catalyst, potentially inhibiting the reaction.[1]

  • Solubility: Ensure that all reactants, including the substrate, amine, base, and catalyst, are sufficiently soluble in the chosen solvent at the reaction temperature.[3] Poor solubility is a common reason for failed reactions.[3]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. Typical temperatures for Buchwald-Hartwig aminations range from 80-100 °C.[3]

  • Inertness: The solvent should be inert to the reaction conditions and not coordinate strongly with the palladium catalyst. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit catalysis.[3]

Q2: How do I choose the optimal base for this reaction?

A2: The base plays a critical role in the catalytic cycle, and its selection is interdependent with the solvent choice.[4]

  • Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and often lead to faster reaction rates.[3][4] However, these strong bases can cause decomposition of sensitive substrates.[3]

  • Substrate Compatibility: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[3][4] Using a weaker base may require higher reaction temperatures or longer reaction times.[4]

  • Solubility: The solubility of the base can affect the reaction rate. Inorganic bases can have low solubility, and their particle size and the rate of agitation can impact the reaction's outcome.[3] In some cases, grinding the base before use or adding celite can be beneficial.[3] Organic bases like DBU have better solubility but may be less efficient in the key deprotonation step without specific ligands.[1][3]

Q3: Which palladium precursor and ligand are recommended for the amination of this substrate?

A3: The choice of palladium source and ligand is critical for a successful reaction.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using a pre-catalyst is often more reliable.[5] Pre-catalysts, such as those from the Buchwald or Hartwig groups, provide more efficient and reproducible generation of the active Pd(0) species.[3]

  • Ligand Selection: The ligand choice is highly dependent on the specific amine being coupled. For heteroaryl amines, which can be challenging substrates, reaction optimization is often necessary.[3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are generally effective in promoting the desired C-N bond formation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst- Ensure the palladium precursor and ligand are of high quality and were stored under an inert atmosphere.[4]- The active Pd(0) species is sensitive to air; use standard Schlenk techniques.- Consider using a pre-catalyst for more reliable generation of the active species.[3][5]
Insufficient Reaction Temperature- Cautiously increase the temperature in 10 °C increments.[4]- Ensure the oil bath is preheated to avoid temperature spikes.
Poor Solubility of Reagents- Screen alternative solvents like dioxane or THF to improve solubility.[3][4]- Consider using a combination of solvents.[3]
Impure or Wet Reagents/Solvents- Use dry, high-purity reagents and substrates.- Use unopened anhydrous solvents or freshly degassed solvents.
Significant Side Reactions (e.g., Hydrodehalogenation) Base is too strong or sterically hindered- Screen weaker or less sterically hindered bases (e.g., Cs₂CO₃, K₃PO₄).[4]
High Reaction Temperature- Lower the reaction temperature.[4]
Inappropriate Ligand- Screen different phosphine ligands, as some are more prone to promoting hydrodehalogenation.[4]
Inconsistent Results Variable Quality of Reagents- Use reagents from a reliable source and of consistent purity.
Reaction Setup not fully Inert- Ensure all glassware is oven-dried.- Thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Inefficient Stirring- For reactions with insoluble inorganic bases, ensure vigorous stirring to maintain a good suspension.[3]

Data Presentation

Table 1: Effect of Solvent on Buchwald-Hartwig Amination Yield (Representative Data)

EntrySolventDielectric ConstantBoiling Point (°C)Typical Outcome
1Toluene2.38111Generally good yields, widely used.[1][2]
21,4-Dioxane2.21101Effective, but should be used with caution due to peroxide formation.[2]
3Tetrahydrofuran (THF)7.5266Can be used, but may result in lower yields.[3][4]
4N,N-Dimethylformamide (DMF)36.7153Can be effective, but may inhibit the catalyst.[1]
5tert-Butanol10.982Can be used, particularly with alkoxide bases.[3]

Table 2: Effect of Base on Buchwald-Hartwig Amination (Representative Data)

EntryBasepKa of Conjugate AcidTypeKey Characteristics
1NaOtBu~19Strong, InorganicWidely used, promotes fast reactions, but can be too harsh for sensitive substrates.[3]
2LHMDS~26Strong, InorganicVery strong base, useful for less reactive amines.
3Cs₂CO₃~10Weaker, InorganicGood solubility in some organic solvents, suitable for base-sensitive substrates.[3]
4K₃PO₄~12.3Weaker, InorganicMild base, often used for substrates with sensitive functional groups.[3]
5DBU~13.5OrganicGood solubility, but may require specific ligands to be effective.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and should be optimized for each specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it should be added with the other solid reagents in step 1.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product Yield? catalyst Is the catalyst active and handled under inert conditions? start->catalyst Yes sol_catalyst Use a pre-catalyst or fresh reagents. start->sol_catalyst No temp Is the reaction temperature optimal? catalyst->temp Yes catalyst->sol_catalyst No reagents Are reagents and solvents pure and anhydrous? temp->reagents Yes sol_temp Increase temperature incrementally. temp->sol_temp No side_reactions Significant side reactions observed? reagents->side_reactions Yes sol_reagents Use anhydrous, degassed solvents and pure reagents. reagents->sol_reagents No sol_side_reactions1 Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->sol_side_reactions1 Yes sol_side_reactions2 Screen different phosphine ligands. sol_side_reactions1->sol_side_reactions2

Caption: A troubleshooting workflow for low-yielding reactions.

References

Challenges in the scale-up synthesis of 2-Amino-3-bromo-5-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-Amino-3-bromo-5-chloropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges during scale-up include:

  • Controlling Exothermic Reactions: The bromination step is often highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of impurities.

  • Side Reaction Products: The formation of di-brominated impurities (e.g., 2-amino-3,5-dibromopyridine from related starting materials) is a common issue.[1][2] Controlling stoichiometry and reagent addition rates is crucial.

  • Purification: Isolating the target compound with high purity can be difficult on a large scale. Methods like column chromatography are often not economically viable, necessitating the development of robust crystallization or extraction procedures.[1]

  • Reagent Handling and Safety: Large quantities of corrosive and hazardous reagents like bromine, strong acids (HBr, H₂SO₄), and flammable solvents require specialized handling procedures and equipment to ensure safety.[2][3][4]

  • Solid Handling: The physical properties of intermediates and the final product (e.g., crystal size, filterability) can significantly impact process time and efficiency on a larger scale.

Q2: What is a common starting material for this synthesis, and what is the typical reaction pathway?

A2: A common and cost-effective starting material is 2-Amino-5-chloropyridine.[5] The synthesis generally involves the direct bromination at the 3-position of the pyridine ring. The key is to achieve selective mono-bromination while avoiding the formation of di-brominated species.

Q3: What are the major safety concerns associated with this synthesis at scale?

A3: Key safety concerns include:

  • Corrosive Reagents: Use of strong acids like hydrobromic acid (HBr) requires corrosion-resistant reactors and careful handling protocols.[3]

  • Toxic and Reactive Bromine: Liquid bromine is highly toxic, corrosive, and reactive.[2] Engineering controls, such as closed-system transfers and scrubbers for bromine vapors, are essential.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable.[4] Scale-up operations must be conducted in appropriately rated facilities with measures to prevent ignition and static discharge.[4]

  • Exothermic Reactions: Poor temperature control can lead to a rapid increase in pressure and temperature, potentially causing a reactor failure. A thorough process safety analysis (e.g., HAZOP) and reliable cooling systems are mandatory.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Product Decomposition The product may be sensitive to high temperatures or prolonged exposure to acidic conditions. Ensure the workup procedure is performed promptly after reaction completion and avoid excessive heat during solvent removal.
Mechanical Losses During scale-up, significant product can be lost during transfers, filtration, and drying. Ensure equipment is appropriately sized and that transfer lines are thoroughly rinsed. Optimize filtration and washing steps to maximize recovery.
Incorrect Stoichiometry Verify the purity and exact molar quantities of all reagents. Inconsistent reagent quality can be a significant source of yield loss at scale.

Problem 2: Significant formation of a di-brominated impurity.

Possible CauseSuggested Solution
Poor Temperature Control The rate of the second bromination is often more temperature-sensitive. Maintain a consistent, low reaction temperature (e.g., 0-10°C) using a robust reactor cooling system.[1][3]
Localized High Concentration of Brominating Agent This is a common issue in large reactors with inadequate mixing. Ensure high-torque agitation to disperse the brominating agent quickly. Add the brominating agent sub-surface and at a slow, controlled rate to prevent localized excess.[1]
Incorrect Molar Ratio Using an excess of the brominating agent will favor the formation of di-brominated products.[1] Use a stoichiometric or slight sub-stoichiometric amount of the brominating agent relative to the starting material.

Problem 3: The final product is difficult to purify and does not meet purity specifications.

Possible CauseSuggested Solution
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the product. Perform a solvent screen to find a suitable recrystallization solvent or solvent system that maximizes the solubility of the impurity while minimizing the solubility of the product.[1]
Ineffective Workup The aqueous workup may not be effectively removing all acid or water-soluble by-products. Optimize the pH and number of extractions/washes. Consider a back-extraction if applicable.
Residual Color Colored impurities can be difficult to remove. Consider treating the solution with activated carbon before the final crystallization step.
Chromatography is not a viable option at scale. Develop a robust purification method based on recrystallization or slurry washing. Experiment with different solvents, temperatures, and cooling profiles to optimize crystal growth and purity.[1]

Process and Logic Diagrams

G cluster_start Starting Materials cluster_process Synthesis & Workup cluster_purification Purification & Isolation SM 2-Amino-5-chloropyridine Charge 1. Charge Reactor with Starting Material & Solvent SM->Charge Bromine Brominating Agent (e.g., Br2, NBS) Add 3. Slow Addition of Brominating Agent with Strong Agitation Bromine->Add Solvent Solvent / Acid (e.g., HBr, Acetic Acid) Solvent->Charge Cool 2. Cool Reactor to Target Temperature (e.g., 0-10°C) Charge->Cool Cool->Add React 4. Reaction Monitoring (e.g., HPLC) Add->React Quench 5. Reaction Quench (e.g., with NaHSO3) React->Quench Workup 6. Aqueous Workup (Extraction / pH Adjustment) Quench->Workup Crystallize 7. Crystallization / Precipitation Workup->Crystallize Filter 8. Filtration Crystallize->Filter Wash 9. Cake Wash Filter->Wash Dry 10. Drying Wash->Dry Product Final Product: This compound Dry->Product

Caption: High-level workflow for the scale-up synthesis of this compound.

G Start Problem: Low Product Purity CheckImpurity Identify major impurity via HPLC / NMR Start->CheckImpurity IsDibromo Is impurity the di-brominated species? CheckImpurity->IsDibromo IsStarting Is impurity the starting material? IsDibromo->IsStarting No Sol_Dibromo Solution: - Lower reaction temperature. - Slow down bromine addition. - Ensure high agitation. - Check stoichiometry. IsDibromo->Sol_Dibromo Yes Sol_Starting Solution: - Increase reaction time. - Check bromine reagent purity/activity. - Slightly increase reaction temperature. IsStarting->Sol_Starting Yes Sol_Other Solution: - Characterize unknown impurity. - Review workup procedure. - Develop new recrystallization conditions. IsStarting->Sol_Other No

Caption: Troubleshooting decision tree for addressing low product purity during synthesis.

Process Data Summary

The following tables summarize quantitative data from various literature procedures for the synthesis of related halogenated aminopyridines, providing a baseline for process development.

Table 1: Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine

ReagentsScale (Starting Material)TemperatureReaction TimeYieldReference
HBr (47%), NaNO₂5 g0°C1 h91%[3]
HBr (48%), Br₂, NaNO₂25.6 g0-10°C1.5 h93%[3]

Table 2: Bromination of 2-Aminopyridine using N-Bromosuccinimide (NBS)

Molar Ratio (Substrate:NBS)Addition TimeTemperatureYieldPurityReference
1:1.050.5 h10°C95.0%97.0%[1]
1:1.1-Room Temp89.2%-[1]
1:11 hRoom Temp95.2%-[1]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine via Diazotization (Lab Scale) This protocol details the conversion of the amino group to a bromo group, a related transformation.

Reaction: 2-Amino-5-chloropyridine → 2-Bromo-5-chloropyridine

  • Preparation: A solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% hydrobromic acid (100 ml) is prepared in a suitable reactor.[3]

  • Bromine Addition: The solution is cooled, and bromine (26 ml, 0.52 mol) is added while maintaining the temperature between 0-10°C.[3]

  • Diazotization: A solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml) is added dropwise over 1 hour, ensuring the temperature remains between 0-10°C.[3]

  • Stirring: The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[3]

  • Workup: The reaction is quenched by the controlled addition of a sodium hydroxide solution (74.6 g in 100 ml water), keeping the temperature below 20-25°C.[3]

  • Isolation: The resulting precipitate is collected by filtration, washed with a saturated NaHSO₃ solution and then with ice water.[3] The crude product is dried to yield 2-bromo-5-chloropyridine. The reported yield is 93%.[3]

Protocol 2: Synthesis of 2-Iodo-3-bromo-5-chloropyridine from this compound (Lab Scale) This protocol demonstrates a subsequent functionalization of the target molecule's amino group.

Reaction: this compound → 2-Iodo-3-bromo-5-chloropyridine

  • Inert Atmosphere: Under a nitrogen atmosphere, a reactor is charged with acetonitrile (100 mL), elemental iodine (48.9g), cuprous iodide (23.9g), and tert-butyl nitrite (14.9g).[6]

  • Addition of Starting Material: The mixture is cooled in an ice bath, and this compound (20.0 g) is added slowly.[6]

  • Reaction: The reaction mixture is heated to 60°C and held for 2 hours.[6]

  • Workup: After the reaction is complete, water (45 mL) is added, and the mixture is filtered. The filtrate is extracted with ethyl acetate (2 x 200 mL).[6]

  • Washing: The combined organic phases are washed with a saturated aqueous solution of sodium thiosulfate (2 x 110 mL) to remove unreacted iodine.[6]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is slurried in a small amount of methanol, filtered, and dried to yield the product as a white solid. The reported yield is 71.2%.[6]

References

2-Amino-3-bromo-5-chloropyridine solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 2-Amino-3-bromo-5-chloropyridine in common organic solvents for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid compound that is generally expected to be soluble in common organic solvents.[1] Qualitative assessments suggest solubility in dichloromethane and ethyl acetate.[1] It is also anticipated to have some level of solubility in ethanol and acetone, which may increase with a rise in temperature.[1]

Q2: I am observing poor solubility in a recommended solvent. What could be the issue?

A2: Several factors can influence solubility. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Common factors include solvent purity, temperature, and the presence of impurities in the this compound sample.

Q3: How can I determine the precise solubility of this compound in my specific solvent system?

A3: A detailed experimental protocol for determining solubility is provided in this guide. The method involves the gravimetric analysis of a saturated solution.

Solubility Data

SolventIUPAC NamePolarityExpected Solubility
DichloromethaneDichloromethanePolar aproticSoluble[1]
Ethyl AcetateEthyl AcetatePolar aproticSoluble[1]
EthanolEthanolPolar proticLikely soluble, temperature dependent[1]
AcetonePropan-2-onePolar aproticLikely soluble, temperature dependent[1]
MethanolMethanolPolar proticLikely soluble
WaterWaterPolar proticLikely limited solubility[1]

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringe filters (0.45 µm)

  • Glass syringes

  • Volumetric flasks

  • Evaporating dish

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

    • Place a magnetic stir bar in the vial and cap it tightly.

    • Place the vial in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a glass syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent solubility results Temperature fluctuations during the experiment.Ensure a constant and accurately controlled temperature bath is used throughout the equilibration and sampling process.
Incomplete equilibration.Increase the stirring time to ensure the solution reaches saturation.
Solvent evaporation during handling.Keep vials tightly capped and minimize the time the saturated solution is exposed to the atmosphere before and during filtration.
Low or no solubility in an expected solvent Impure solvent or compound.Verify the purity of both the solvent and this compound using appropriate analytical techniques (e.g., NMR, HPLC).
Incorrect solvent polarity for the solute.Based on the principle of "like dissolves like," consider a solvent with a polarity more similar to the solute.
Precipitation during filtration Temperature change causing supersaturation.Ensure the filtration apparatus and the receiving vessel are at the same temperature as the saturated solution.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Stir at constant temperature A->B Equilibration C Withdraw supernatant B->C D Filter with syringe filter C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: Experimental workflow for determining solubility.

troubleshooting_guide start Poor Solubility Observed check_temp Is temperature constant? start->check_temp check_purity Are solvent and solute pure? check_temp->check_purity Yes increase_stir Increase stirring time check_temp->increase_stir No verify_purity Verify purity (NMR, HPLC) check_purity->verify_purity No consider_solvent Consider alternative solvent check_purity->consider_solvent Yes increase_stir->check_temp verify_purity->check_purity end Solubility Issue Resolved consider_solvent->end

Caption: Troubleshooting decision-making process for solubility issues.

References

Preventing dehalogenation of 2-Amino-3-bromo-5-chloropyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent the undesired dehalogenation of 2-Amino-3-bromo-5-chloropyridine during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common and undesired side reaction where the halogen atom (in this case, bromine or chlorine) on the starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired coupled product and complicates purification.[1][3] The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from solvents, bases, or trace water in the reaction.[2][4]

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: N-heterocyclic halides, such as pyridines, are generally more prone to dehalogenation than their carbocyclic analogs.[2] The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, which can facilitate side reactions.[5] The presence of the activating amino group further complicates the electronic properties and can potentially coordinate with the palladium catalyst, influencing the reaction pathway.[6]

Q3: Between the bromo and chloro substituents on the pyridine ring, which is more likely to be removed during dehalogenation?

A3: The bromine atom is significantly more susceptible to both desired cross-coupling and undesired dehalogenation than the chlorine atom. This is due to the difference in carbon-halogen bond dissociation energies (BDE), with the C-Br bond (~276 kJ/mol) being weaker and more reactive than the C-Cl bond (~339 kJ/mol).[7] Therefore, you will most likely observe hydrodebromination to form 2-Amino-5-chloropyridine as the primary dehalogenated byproduct.

Troubleshooting Guides for Dehalogenation

Significant formation of a dehalogenated byproduct is a clear indicator that the rate of the undesired reduction is competitive with the desired cross-coupling. The following sections, organized by reaction type, provide specific troubleshooting advice.

General Troubleshooting Workflow

Before diving into specific reaction types, the following workflow provides a logical approach to diagnosing and solving dehalogenation issues.

G start Significant Dehalogenation Observed (e.g., >10%) check_reagents Step 1: Verify Reagent Purity & Inertness - Use anhydrous solvents (Toluene, Dioxane) - Ensure base is anhydrous - Maintain strict inert (Ar/N2) atmosphere start->check_reagents optimize_ligand Step 2: Optimize Ligand - Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->optimize_ligand If problem persists optimize_base Step 3: Change Base - Switch from strong/alkoxide bases (NaOtBu) to weaker inorganic bases (K3PO4, Cs2CO3) optimize_ligand->optimize_base If problem persists optimize_temp Step 4: Lower Temperature - Decrease temp. by 10-20 °C - Monitor for longer reaction times optimize_base->optimize_temp If problem persists success Dehalogenation Minimized optimize_temp->success

Caption: A logical workflow for troubleshooting dehalogenation.

Issue 1: Preventing Debromination in Suzuki-Miyaura Coupling

Q: I am observing significant formation of 2-Amino-5-chloropyridine in my Suzuki-Miyaura reaction. How can I favor the desired C-C bond formation at the C3 position?

A: This is a classic case of competing hydrodehalogenation. A systematic optimization of your reaction conditions is required.

  • Ligand Selection: The ligand is critical. Standard, less bulky ligands like PPh₃ can be inefficient and promote side reactions.[3] Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][3][8] These ligands accelerate the rate-limiting reductive elimination step to form the desired product, which outcompetes the dehalogenation pathway.[3][8]

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) can promote dehalogenation.[8] It is highly recommended to screen weaker, non-nucleophilic inorganic bases.[1][2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points as they are less likely to generate palladium-hydride species.[2][8]

  • Solvent Choice: Solvents can act as hydride donors.[1] Strictly use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[2][8] Avoid alcoholic solvents or DMF, which are known hydride sources.[1][9]

  • Temperature Control: High temperatures can increase the rate of dehalogenation.[1] Try lowering the reaction temperature by 10-20 °C and compensating with a longer reaction time.[8] Monitor the reaction closely to avoid prolonged heating after the starting material has been consumed.

Issue 2: Minimizing Dehalogenation in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is yielding the dehalogenated byproduct along with my desired 2,3-diamino-5-chloropyridine derivative. What adjustments should I make?

A: The principles are similar to the Suzuki coupling, focusing on accelerating the C-N reductive elimination.

  • Catalyst System: For C-N couplings of this substrate, specific catalyst systems are often required. The use of pre-catalysts like RuPhos-precatalyst or BrettPhos-precatalyst has been shown to be effective for coupling amines to the 3-position of 2-aminopyridines.[6] Bulky biarylphosphine ligands such as XPhos and RuPhos are known to promote C-N bond formation and suppress dehalogenation.[8]

  • Base Selection: While strong bases are often necessary for Buchwald-Hartwig reactions, the choice is critical.[10] A strong, non-nucleophilic base like LHMDS is often a good choice.[6] If dehalogenation is severe, switching to an inorganic base like K₃PO₄ may be beneficial, although it might require higher temperatures or longer reaction times.[8]

  • Inert Atmosphere: Rigorously ensure all reagents are anhydrous and the reaction is conducted under a strictly inert atmosphere. Water and other protic impurities can serve as proton sources for hydrodehalogenation.[8]

Issue 3: Avoiding Dehalogenation in Sonogashira Coupling

Q: I am attempting a Sonogashira coupling at the C3-bromo position, but I am isolating 2-Amino-5-chloropyridine. How can I improve the yield of the alkynylated product?

A: Dehalogenation can also compete with C(sp²)-C(sp) bond formation.

  • Catalyst and Additives: A typical Sonogashira system uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[11][12] The copper co-catalyst is crucial for facilitating the transmetalation step with the alkyne. Ensuring the efficiency of this step can help minimize the lifetime of palladium intermediates that could lead to dehalogenation. One study on 2-Amino-3-bromopyridines found that a Pd(CF₃COO)₂/PPh₃/CuI system was effective.[11]

  • Base and Solvent: Amine bases like Et₃N or DIPEA are typically used in Sonogashira couplings, acting as both the base and sometimes the solvent.[11] However, these can be hydride sources. If dehalogenation is significant, consider using a less reducible solvent like DMF in combination with the amine base.[11]

  • Temperature: As with other couplings, perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C) to disfavor the dehalogenation side reaction.[11]

Data Presentation: Parameter Effects on Dehalogenation

The following tables summarize the general effects of key reaction parameters on the undesired dehalogenation of this compound.

Table 1: Effect of Ligand Selection on Dehalogenation

Ligand ClassSpecific ExamplesEffect on DehalogenationRationale
Monodentate, Less BulkyPPh₃, P(o-tolyl)₃Tends to IncreaseSlower reductive elimination allows more time for competing dehalogenation pathways.[3]
Bulky, Electron-RichXPhos, SPhos, RuPhosStrongly Decreases Accelerates the desired reductive elimination step, outcompeting dehalogenation.[1][3][8]
Bidentatedppf, BINAPCan DecreaseThe defined bite angle can stabilize the catalyst and influence the reaction pathway, often favoring coupling.[8]

Table 2: Effect of Base Selection on Dehalogenation

Base ClassSpecific ExamplesEffect on DehalogenationRationale
Strong AlkoxidesNaOtBu, KOtBuStrongly Increases Can act as a hydride source or promote the formation of Pd-H species.[2][8]
Amine BasesEt₃N, DIPEACan IncreaseCan be a source of hydrides, particularly at elevated temperatures.[1][4]
Inorganic CarbonatesCs₂CO₃, K₂CO₃Decreases Weaker bases that are less likely to generate hydride species.[2][3]
Inorganic PhosphatesK₃PO₄Strongly Decreases An effective and mild base for suppressing dehalogenation in many cross-couplings.[1][2][8]

Visualizing Reaction Pathways

The choice of reaction conditions determines the dominant catalytic cycle. The goal is to maximize the rate of the productive cross-coupling cycle while minimizing the off-cycle dehalogenation pathway.

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->ox_add + Ar-Br transmetal Transmetalation (Ar-Pd(II)-R)L₂ ox_add->transmetal + R-M ox_add_dehal Oxidative Addition (Ar-Pd(II)-Br)L₂ red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-R (Coupled Product) red_elim->product pd_hydride Pd-Hydride Formation (Ar-Pd(II)-H)L₂ ox_add_dehal->pd_hydride + [H⁻] source (solvent, base) red_elim_dehal Reductive Elimination pd_hydride->red_elim_dehal byproduct Ar-H (Dehalogenated Product) red_elim_dehal->byproduct start_node Ar-Br = this compound

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Experimental Protocols

The following are generalized starting protocols that have been optimized to suppress dehalogenation. Note: These protocols require further optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize the hydrodebromination of this compound.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the boronic acid or ester (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the bulky phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).[8]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.[8]

  • Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][13]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a robust catalyst system to favor C-N bond formation.

  • Preparation: In a glovebox or under a strict argon atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the amine (1.2 equiv.), and lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv.) to an oven-dried Schlenk tube.[6]

  • Substrate Addition: Add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed THF or toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 65-80 °C. Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[6][8]

  • Workup: Upon completion, cool the reaction mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purification: Purify the residue via column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a copper co-catalyzed reaction for alkynylation.

  • Preparation: To a flame-dried Schlenk tube under argon, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[11]

  • Solvent and Reagents: Add anhydrous DMF, followed by this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Et₃N (2.0-3.0 equiv.).[11]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[11]

  • Workup: Once complete, cool the mixture, dilute with an organic solvent, and wash with water or brine to remove DMF and salts. Dry the organic layer, filter, and concentrate.[13]

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Byproduct Identification in 2-Amino-3-bromo-5-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in reactions involving 2-Amino-3-bromo-5-chloropyridine. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity can lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide offers insights into identifying and mitigating these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering potential causes and actionable solutions.

General Questions

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The primary types of byproducts depend on the specific reaction. Common side-products include:

  • Over-halogenation products: In reactions like bromination, the formation of di-substituted products such as 2-amino-3,5-dibromopyridine is a known issue.[2][3] Similarly, during the synthesis of the starting material itself, over-chlorination can lead to 2-amino-3,5-dichloropyridine.[4]

  • Homocoupling products: In cross-coupling reactions like Suzuki coupling, the self-coupling of the boronic acid reagent can occur.[5][6]

  • Protodeboronation and Dehalogenation: These are common side reactions in Suzuki coupling where the boronic acid group is replaced by a proton, or the halogen is removed from the pyridine ring.[5][6]

  • Hydrolysis products: In reactions performed in the presence of a base and water, hydrolysis of the halogen substituents can occur, for example, leading to 2-amino-3-hydroxy-5-chloropyridine.[7]

Suzuki Coupling Reactions

Q2: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot?

A2: Low yields in Suzuki coupling with chloropyridines are a frequent challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5] The presence of the amino group can also inhibit the palladium catalyst.[6]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Switch to more active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[5][8]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]

  • Reaction Temperature: Increasing the reaction temperature (80-120 °C) can help overcome the activation energy for the oxidative addition of the C-Cl bond.[5][8]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.[5][6]

Q3: How can I identify and minimize homocoupling and protodeboronation byproducts in my Suzuki reaction?

A3: These side products can be identified by LC-MS or NMR analysis of the crude reaction mixture.[6]

Minimization Strategies:

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source.[5]

    • Use anhydrous solvents and reagents.

    • Employ boronic esters (e.g., pinacol esters) which are more stable.[5]

    • Use a weaker or less nucleophilic base.

  • Homocoupling: This is often promoted by the presence of oxygen or Pd(II) species.[5][8]

    • Thoroughly degas all solvents and the reaction mixture.[5][6]

    • Use a Pd(0) source directly or ensure conditions for complete reduction of a Pd(II) precatalyst.[6]

Buchwald-Hartwig Amination

Q4: What are the key challenges when performing a Buchwald-Hartwig amination with this compound?

A4: The presence of the amino group on the pyridine ring can interfere with the catalyst. The choice of ligand and base is crucial for a successful reaction. The reaction involves the palladium-catalyzed coupling of the C-Br or C-Cl bond with a primary or secondary amine.[9]

Troubleshooting Steps:

  • Ligand Selection: The development of specialized ligands has been critical to the success of this reaction. Sterically hindered and electron-rich phosphine ligands are often required.[10]

  • Base Compatibility: The base used must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Byproduct Formation Summary

The following table summarizes common byproducts in key reactions of this compound and suggested mitigation strategies.

Reaction TypeCommon ByproductsMitigation StrategiesAnalytical Identification
Bromination 2-Amino-3,5-dibromopyridineControl stoichiometry of brominating agent (e.g., NBS), reaction temperature, and time.[2]GC-MS, LC-MS, NMR
Suzuki Coupling Homocoupling Products (e.g., Biphenyl derivatives)Thoroughly degas reaction mixture; use a Pd(0) catalyst source.[5][6]LC-MS, NMR
Protodeboronation Products (Arene-H)Use anhydrous conditions and stable boronic esters.[5]LC-MS, NMR
Dehalogenation Products (e.g., 2-Amino-5-chloropyridine)Ensure inert atmosphere; choose appropriate solvent.[6]GC-MS, LC-MS, NMR
Buchwald-Hartwig Amination HydrodehalogenationOptimize ligand and base combination; control reaction temperature.GC-MS, LC-MS, NMR
Dimerization of Starting MaterialUse appropriate ligand to prevent side reactions.LC-MS, NMR

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using GC-MS

This protocol outlines a general method for identifying volatile byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute an aliquot of the dried organic layer with the same solvent to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • GC Column: Use a standard non-polar column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Injector Temperature: 250 °C.

    • MS Detector: Scan a mass range of 50-500 m/z.

  • Data Analysis:

    • Identify peaks corresponding to starting materials, the desired product, and potential byproducts by comparing their mass spectra with known databases (e.g., NIST).

Protocol 2: General Procedure for Byproduct Identification using HPLC

This protocol is suitable for a wide range of byproducts, including less volatile ones.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[11]

    • Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).[11] Mass spectrometry (LC-MS) can be used for more definitive identification.

  • Data Analysis:

    • Determine the purity of the product by the area percentage of the main peak.[11]

    • Identify byproducts by their retention times and, if using LC-MS, their mass-to-charge ratios.

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? start->temp base Is the base effective? start->base degas Is the system properly degassed? start->degas sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->sol_base No sol_degas Degas solvents thoroughly. Maintain inert atmosphere. degas->sol_degas No

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

General Experimental Workflow for Byproduct Analysis

G Experimental Workflow for Byproduct Analysis reaction Reaction of This compound sampling Take Aliquot of Crude Reaction Mixture reaction->sampling prep Sample Preparation (Dilution, Filtration) sampling->prep analysis Instrumental Analysis prep->analysis hplc HPLC / LC-MS analysis->hplc gcms GC-MS analysis->gcms data Data Interpretation hplc->data gcms->data id Identify Byproducts (Mass Spectra, Retention Time) data->id quant Quantify Byproducts (Peak Area %) data->quant report Report Findings id->report quant->report

Caption: A general workflow for the analysis of byproducts in chemical reactions.

References

Column chromatography conditions for purifying 2-Amino-3-bromo-5-chloropyridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-Amino-3-bromo-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of substituted aminopyridines is silica gel (60 Å, 230-400 mesh).[1] Due to the basic nature of the amino group, it may interact strongly with the acidic silica gel, which can lead to peak tailing.[2]

Q2: What mobile phase system should I use for the purification?

A2: A gradient elution using a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent such as ethyl acetate is recommended.[1][3] You should start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.[1] A typical starting point could be a 95:5 mixture of petroleum ether to ethyl acetate, gradually increasing the ethyl acetate concentration.[1]

Q3: How do I determine the optimal mobile phase composition before running the column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step.[1] Test various ratios of your chosen non-polar and polar solvents (e.g., petroleum ether:ethyl acetate in ratios of 9:1, 8:2, 7:3 v/v).[1] The ideal mobile phase for column chromatography will give your target compound, this compound, an Rf value of approximately 0.2-0.3 on the TLC plate.[1]

Q4: My compound is streaking or "tailing" on the column. How can I fix this?

A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel.[2] To minimize this, you can add a small amount of a basic modifier to your mobile phase.[2] Typically, 0.1-1% of triethylamine or a few drops of ammonium hydroxide per liter of eluent can significantly improve peak shape.[2]

Q5: What is the best way to load my crude product onto the column?

A5: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity mobile phase and carefully apply it to the top of the silica bed.[4]

  • Dry Loading: If your product has poor solubility in the initial mobile phase, dry loading is recommended.[5] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][5] This powder can then be carefully added to the top of the packed column.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Triethylamine (optional, for reducing tailing)[2]

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of petroleum ether and ethyl acetate. The ideal system will show good separation between your product and impurities, with the product having an Rf of ~0.2-0.3.[1]

  • Column Packing:

    • Secure the column vertically and ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).[1]

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.[1]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed, being careful not to let the column run dry.[1]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[1][5]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.[1]

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions in separate tubes.[1]

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterRecommended ConditionsPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[1]Adsorbent for separation based on polarity.
Mobile Phase Petroleum Ether/Ethyl Acetate (Gradient)[1][3]Elutes compounds from the stationary phase.
Initial Eluent 95:5 (Petroleum Ether:Ethyl Acetate)[1]To elute non-polar impurities first.
Final Eluent Polarity increased as needed based on TLCTo elute the more polar desired product.
TLC Rf Value ~0.2 - 0.3[1]Indicates optimal mobile phase for separation.
Additive (Optional) 0.1-1% Triethylamine[2]Reduces peak tailing of the basic amine.

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

G Troubleshooting Workflow for Column Chromatography start Problem Encountered tailing Product is Tailing or Streaking start->tailing no_elution Product Not Eluting start->no_elution poor_separation Poor Separation of Product and Impurities start->poor_separation sol_tailing Add 0.1-1% Triethylamine to Mobile Phase tailing->sol_tailing Basic compound on acidic silica sol_no_elution Increase Polarity of Mobile Phase Gradually no_elution->sol_no_elution Mobile phase too non-polar sol_poor_sep1 Optimize Mobile Phase with TLC for Rf ~0.2-0.3 poor_separation->sol_poor_sep1 Suboptimal eluent strength sol_poor_sep2 Ensure Proper Column Packing (No Cracks or Bubbles) poor_separation->sol_poor_sep2 Column bed is compromised sol_poor_sep3 Consider a Different Stationary Phase (e.g., Alumina) poor_separation->sol_poor_sep3 Compounds have very similar polarity

Caption: Troubleshooting workflow for common column chromatography issues.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Data of 2-Amino-3-bromo-5-chloropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 2-Amino-3-bromo-5-chloropyridine, a key heterocyclic building block, and its structurally related analogs. Due to the limited availability of experimental NMR data for this compound in public databases, this guide presents predicted spectral data based on established substituent effects observed in similar pyridine derivatives.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for key reference compounds and the predicted data for this compound. These comparisons are crucial for understanding the influence of substituent patterns on the electronic environment of the pyridine ring.

Table 1: ¹H NMR Data Comparison (Predicted for Target Compound)

CompoundH-4 (ppm)H-6 (ppm)NH₂ (ppm)
This compound (Predicted) ~7.8 (d, J ≈ 2.5 Hz)~8.0 (d, J ≈ 2.5 Hz)~5.5 (br s)
2-Amino-5-chloropyridine7.48 (dd, J = 8.7, 2.6 Hz)8.03 (d, J = 2.6 Hz)4.6 (br s)
2-Amino-3-bromopyridine7.55 (dd, J = 7.7, 1.7 Hz)8.08 (dd, J = 4.8, 1.7 Hz)5.2 (br s)

Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted) ~155~108~140~125~145
2-Amino-5-chloropyridine158.3109.0138.1124.5145.2
2-Amino-3-bromopyridine157.0109.8141.2119.7148.1

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for pyridine-based compounds is outlined below.

I. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies and lock the field frequency using the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-180 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

III. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Molecular Structure and NMR Relationship

The following diagram illustrates the chemical structure of this compound and the key NMR-active nuclei.

Caption: Structure of this compound and its NMR correlations.

Mass Spectrometry in the Spotlight: A Comparative Analysis of 2-Amino-3-bromo-5-chloropyridine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of synthetic intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the analysis of 2-Amino-3-bromo-5-chloropyridine, a key building block in pharmaceutical synthesis. We delve into the interpretation of its mass spectrum, propose a fragmentation pathway, and present a comparative overview of alternative analytical methodologies, supported by detailed experimental protocols.

Unraveling the Molecular Fingerprint: Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of compounds. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides both retention time and a fragmentation pattern, offering a high degree of confidence in compound identification.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinctive molecular ion region and a series of fragment ions that provide clues to its structure. The molecular formula of the compound is C₅H₄BrClN₂, with a monoisotopic mass of approximately 205.92 Da.

A key feature of the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak is not a single peak but a cluster of peaks. The most intense peaks in this cluster will be at m/z 206 (containing ⁷⁹Br and ³⁵Cl) and 208 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 210 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a unique signature for the presence of one bromine and one chlorine atom.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry and the known fragmentation behavior of halogenated and amino-substituted pyridines, a plausible fragmentation pathway for this compound under electron ionization is proposed. The initial ionization event forms a radical cation (M⁺•). Subsequent fragmentation can proceed through several pathways, including the loss of halogens, the amino group, and cleavage of the pyridine ring.

Below is a summary of the expected major fragment ions:

m/z (proposed) Proposed Fragment Description of Loss
206/208/210[C₅H₄BrClN₂]⁺•Molecular Ion (M⁺•)
127/129[C₅H₄ClN₂]⁺Loss of Bromine radical (•Br)
171/173[C₅H₃BrCl]⁺•Loss of Aminogen radical (•NH₂)
92[C₅H₄N₂]⁺•Loss of both Bromine and Chlorine radicals
78[C₄H₂N]⁺Fragmentation of the pyridine ring

Visualizing the Analysis: Workflows and Pathways

To better illustrate the analytical processes, the following diagrams, created using the DOT language, depict the general workflow for GC-MS analysis and the proposed fragmentation pathway of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solution Injection GC Injection Sample->Injection GC_Column GC Column Separation Injection->GC_Column Ion_Source Ionization (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum Library Library Search Spectrum->Library Identification Compound ID Library->Identification Fragmentation_Pathway cluster_frags M [C₅H₄BrClN₂]⁺• (m/z 206/208/210) Molecular Ion F1 [C₅H₄ClN₂]⁺ (m/z 127/129) M->F1 - •Br F2 [C₅H₃BrCl]⁺• (m/z 171/173) M->F2 - •NH₂ F3 [C₅H₄N₂]⁺• (m/z 92) F1->F3 - •Cl F4 [C₄H₂N]⁺ (m/z 78) F1->F4 - HCN

A Comparative Guide to the Spectral Interpretation of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 2-Amino-3-bromo-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. By comparing its spectral characteristics with those of structurally similar compounds, this document aims to facilitate a deeper understanding of its chemical signature, aiding in quality control, reaction monitoring, and structural elucidation.

Structural and Spectral Overview

This compound possesses a unique substitution pattern on the pyridine ring, which gives rise to a distinct spectral fingerprint. The presence of an amino group and two different halogen atoms influences the electronic environment of the pyridine core, which is reflected in its NMR, IR, and mass spectra.

Table 1: Spectral Data Summary for this compound

Technique Observed Data
¹H NMR Data not available in searched resources. Expected signals for two aromatic protons and an amino group.
¹³C NMR Data not available in searched resources. Expected signals for five distinct aromatic carbons.
FT-IR (ATR) Data available, key stretches expected for N-H, C-N, C-C, C-Br, and C-Cl bonds.[1]
Mass Spec. (GC-MS) Molecular Ion (M⁺) expected at m/z 206/208/210 due to isotopic distribution of Br and Cl.[1][2]

Comparative Spectral Analysis

To aid in the interpretation of the spectral data for this compound, a comparison with structurally related molecules is presented below. These alternatives highlight the influence of different substituents on the spectral features.

Table 2: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

Compound H-4 H-6 -NH₂ Other Protons
This compound Est. 7.8-8.0Est. 8.0-8.2Broad singlet-
2-Amino-5-chloropyridine ~6.6 (dd)~8.0 (d)~4.5 (br s)H-3: ~7.4 (dd)
2-Amino-3-bromo-5-methylpyridine ~7.4 (d)~7.8 (d)~5.5 (br s)CH₃: ~2.2 (s)
2,3-Dibromo-5-chloropyridine ~8.1 (d)~8.3 (d)--

Estimated values for this compound are based on the analysis of substituent effects in related compounds.

Table 3: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound C-2 C-3 C-4 C-5 C-6
This compound Est. 155-160Est. 105-110Est. 140-145Est. 120-125Est. 145-150
2-Bromo-5-chloropyridine ~144~141~129~139~151

Estimated values for this compound are based on the analysis of substituent effects in related compounds.

Table 4: Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)

Compound N-H Stretch C=C/C=N Stretch C-Cl Stretch C-Br Stretch
This compound ~3400-3200~1600-1400~800-700~600-500
2-Amino-5-chloropyridine ~3420, 3300~1610, 1570, 1470~830-
2-Amino-3-bromo-5-methylpyridine ~3430, 3320~1600, 1560, 1460-~670

Table 5: Comparative Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion (M⁺) Key Fragments
This compound 206/208/210[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺
2-Amino-5-chloropyridine 128/130[M-Cl]⁺, [M-HCN]⁺
2-Amino-3-bromo-5-methylpyridine 186/188[M-Br]⁺, [M-CH₃]⁺, [M-HCN]⁺

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectral data. The following are generalized methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Visualization of Spectral Interpretation Logic

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Spectral_Interpretation_Workflow Workflow for Spectral Data Interpretation of this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_elucidation Structural Elucidation cluster_comparative_analysis Comparative Analysis HNMR ¹H NMR HNMR_Analysis Analyze chemical shifts, coupling constants, and integration HNMR->HNMR_Analysis CNMR ¹³C NMR CNMR_Analysis Analyze chemical shifts and number of signals CNMR->CNMR_Analysis FTIR FT-IR FTIR_Analysis Identify functional group vibrational frequencies FTIR->FTIR_Analysis MS Mass Spectrometry MS_Analysis Determine molecular ion peak and fragmentation pattern MS->MS_Analysis Structure Proposed Structure: This compound HNMR_Analysis->Structure CNMR_Analysis->Structure FTIR_Analysis->Structure MS_Analysis->Structure Comparison Compare with spectra of structurally similar compounds Structure->Comparison

Caption: Logical workflow for spectral data interpretation.

This guide serves as a foundational resource for the spectral analysis of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the full set of spectral data for an authentic sample.

References

Reactivity Face-Off: 2-Amino-3-bromo-5-chloropyridine vs. 2-amino-3,5-dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately functionalized heterocyclic building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an objective comparison of the reactivity of two closely related dihalogenated aminopyridines, 2-Amino-3-bromo-5-chloropyridine and 2-amino-3,5-dibromopyridine, in three key palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig couplings.

The inherent differences in the electronic properties and bond strengths of the carbon-halogen bonds in these molecules lead to distinct reactivity profiles. Understanding these nuances is paramount for designing efficient synthetic routes and predicting reaction outcomes. This comparison is supported by available experimental data and provides detailed experimental protocols for key reactions.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This trend is governed by the carbon-halogen bond dissociation energy, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Based on this principle, 2-amino-3,5-dibromopyridine, possessing two carbon-bromine bonds, is expected to be generally more reactive than this compound, which contains one carbon-bromine and one carbon-chlorine bond. However, the regioselectivity of reactions involving 2-amino-3,5-dibromopyridine is a critical consideration. The electronic environment of the pyridine ring, influenced by the amino group, can lead to preferential reaction at one of the bromine-substituted positions.

For this compound, the C-Br bond at the 3-position is the primary site of reactivity in cross-coupling reactions, leaving the C-Cl bond at the 5-position available for subsequent transformations under more forcing conditions.

Comparative Reactivity Data

The following table summarizes available quantitative data for the performance of this compound and analogous 2-amino-3,5-dihalopyridines in Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions. Direct comparative data for 2-amino-3,5-dibromopyridine under identical conditions is limited in the literature; therefore, data for closely related analogs is provided to infer its reactivity.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Sonogashira This compoundPhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100389[1]
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100396[1]
Suzuki This compoundPhenylboronic acidData not available-----
Suzuki 5-Bromo-2-methylpyridin-3-amine (analog)Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
Buchwald-Hartwig This compoundAnilineData not available-----
Buchwald-Hartwig 2-Bromopyridines (general)Volatile aminesPd(OAc)₂, dpppNaOtBuToluene80-55-98[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature precedents and should be optimized for specific substrates and scales.

Sonogashira Coupling of this compound

This protocol is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.5 mmol) and phenylacetylene (0.6 mmol).

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, and purify by standard methods to isolate the desired 2-amino-5-chloro-3-(phenylethynyl)pyridine.

General Protocol for Suzuki-Miyaura Coupling of Aminobromopyridines

This generalized protocol can be adapted for both this compound and 2-amino-3,5-dibromopyridine, with the understanding that regioselectivity will be a key factor for the latter.

Materials:

  • Aminobromopyridine substrate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • In a Schlenk flask, combine the aminobromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Aminobromopyridines

This generalized protocol is a starting point for the amination of both target compounds. The choice of ligand and base is crucial and may require optimization.

Materials:

  • Aminobromopyridine substrate

  • Amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk tube, add the aminobromopyridine (1.0 equiv), the amine (1.2 equiv), the base (1.4-2.0 equiv), Pd₂(dba)₃ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. Wash the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the experimental processes and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow reagents Reagents & Catalyst (under inert atmosphere) solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

signaling_pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation organometallic R-M organometallic->transmetalation diaryl_pd_complex Ar-Pd(II)(R)L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and 2-amino-3,5-dibromopyridine as a synthetic intermediate will depend on the specific requirements of the synthetic route.

  • This compound offers a clear reactivity difference between its two halogen atoms, allowing for selective functionalization at the C-3 position via Sonogashira and likely other cross-coupling reactions under standard conditions. The less reactive C-Cl bond at the C-5 position can then be targeted for further diversification under more forcing conditions, enabling a stepwise synthetic strategy.

  • 2-amino-3,5-dibromopyridine , while likely more reactive overall due to the presence of two C-Br bonds, presents a challenge in regioselectivity. The electronic influence of the amino group at the 2-position is expected to differentiate the reactivity of the C-3 and C-5 bromine atoms. Further experimental investigation is required to fully elucidate the regiochemical outcomes of cross-coupling reactions with this substrate under various catalytic systems.

For researchers requiring a building block for sequential, site-selective functionalization, this compound is a more predictable choice. For applications where di-functionalization is desired or where the inherent reactivity of the C-5 bromine in 2-amino-3,5-dibromopyridine can be selectively exploited, this substrate may offer advantages. The provided protocols and data serve as a valuable starting point for the practical application of these versatile building blocks in drug discovery and development.

References

A Comparative Guide to Suzuki Coupling Reactions of 2-Amino-3-bromo-5-chloropyridine with Various Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules. This guide provides a comparative analysis of the Suzuki coupling reaction between 2-Amino-3-bromo-5-chloropyridine and a range of arylboronic acids. While specific experimental data for the Suzuki coupling of this compound is not extensively published, this guide utilizes data from a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, to provide valuable insights into expected yields and reactivity trends.[1][2] This information is crucial for researchers in the fields of medicinal chemistry and materials science for the synthesis of novel compounds.

Performance Comparison with Different Boronic Acids

The choice of boronic acid can significantly influence the yield of the Suzuki coupling reaction. The electronic and steric properties of the substituents on the boronic acid play a key role in the efficiency of the catalytic cycle. The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2] This data serves as a strong indicator of the expected performance in reactions with this compound.

Boronic AcidProduct with this compoundYield (%) with Analog
Phenylboronic Acid2-Amino-5-chloro-3-phenylpyridine85
4-Methylphenylboronic Acid2-Amino-5-chloro-3-(4-tolyl)pyridine82
4-Methoxyphenylboronic Acid2-Amino-5-chloro-3-(4-methoxyphenyl)pyridine88
4-Chlorophenylboronic Acid2-Amino-5-chloro-3-(4-chlorophenyl)pyridine78
4-Fluorophenylboronic Acid2-Amino-5-chloro-3-(4-fluorophenyl)pyridine80

Note: The yields presented are for the coupling of the structural analog 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.[1][2]

The reactivity of the carbon-bromine bond in this compound is demonstrated by its successful participation in other cross-coupling reactions. For instance, the Sonogashira coupling of this compound with phenylacetylene has been reported to proceed with a high yield, suggesting that the C-Br bond is sufficiently reactive for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, based on the successful conditions reported for the analogous 5-bromo-2-methylpyridin-3-amine.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst: - Pd(PPh₃)₄ A->B Under Inert Atmosphere C Add Solvents: - 1,4-Dioxane - Water B->C D Heat and Stir (85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Dilute and Filter F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K 2-Amino-5-chloro-3-arylpyridine J->K

Caption: A diagram illustrating the experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (Arylboronic Acid) + Base Reactants2->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Navigating the NMR Landscape: A Comparative Guide to Experimental and Calculated Shifts for 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about molecular structure. A powerful approach to structure verification and elucidation involves comparing experimentally acquired NMR data with theoretically calculated chemical shifts. This guide provides a comprehensive framework for conducting such a comparative analysis for the compound 2-Amino-3-bromo-5-chloropyridine, outlining the necessary experimental protocols and computational methodologies.

Molecular Structure and Atom Numbering

The foundation of any NMR analysis is a clear understanding of the molecule's structure and a consistent numbering scheme for its atoms. The structure of this compound is presented below, with atoms numbered for unambiguous reference in the subsequent discussion of NMR data.

Molecular Structure of this compound C2 C2 C3 C3 C2->C3 N2 N2(H2) C2->N2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Cl Cl C5->Cl N1 N1 C6->N1 H6 H6 C6->H6 N1->C2

Caption: Molecular structure and atom numbering for this compound.

Comparison of NMR Chemical Shifts: A Template for Analysis

The core of this guide is the direct comparison of experimental and computationally predicted NMR chemical shifts (δ) in parts per million (ppm). The following tables are provided as templates for researchers to populate with their own data.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
H4Data not availableTo be calculatedTo be determined
H6Data not availableTo be calculatedTo be determined
NH₂Data not availableTo be calculatedTo be determined

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
C2Data not availableTo be calculatedTo be determined
C3Data not availableTo be calculatedTo be determined
C4Data not availableTo be calculatedTo be determined
C5Data not availableTo be calculatedTo be determined
C6Data not availableTo be calculatedTo be determined

Methodologies for a Comprehensive Comparison

To achieve a meaningful comparison, rigorous experimental and computational protocols must be followed.

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Spectroscopy:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used to obtain good signal dispersion.

    • Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The residual solvent peak should be used for spectral calibration.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum should be acquired.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

    • The solvent signal should be used for calibration.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

Computational Protocol: Predicting NMR Chemical Shifts

Density Functional Theory (DFT) has emerged as a reliable method for calculating NMR chemical shifts of organic molecules.

  • Molecular Geometry Optimization:

    • The first step is to obtain an accurate 3D structure of this compound.

    • This is typically achieved by performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach.

    • A higher-level functional and a more extensive basis set (e.g., mPW1PW91/6-311+G(2d,p)) are often used for the NMR calculation to improve accuracy.

    • The calculations should be performed in the gas phase or, for better accuracy, using a solvent model (e.g., the Polarizable Continuum Model - PCM) that matches the experimental conditions.

  • Data Processing:

    • The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated as: δ = σ_ref - σ_calc. The shielding constant of the reference (σ_ref) is calculated at the same level of theory.

Visualizing the Workflow

To clarify the relationship between the experimental and computational arms of this analysis, the following workflows are provided.

Experimental and Computational NMR Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_start This compound Sample exp_prep Sample Preparation (Dissolution in Deuterated Solvent) exp_start->exp_prep exp_acq NMR Data Acquisition (1H, 13C, 2D NMR) exp_prep->exp_acq exp_proc Spectral Processing and Analysis exp_acq->exp_proc exp_data Experimental Chemical Shifts exp_proc->exp_data comparison Data Comparison and Analysis exp_data->comparison comp_start Molecular Structure Input comp_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) comp_start->comp_opt comp_nmr NMR Shielding Calculation (GIAO-DFT: e.g., mPW1PW91/6-311+G(2d,p)) comp_opt->comp_nmr comp_proc Chemical Shift Calculation (Referenced to TMS) comp_nmr->comp_proc comp_data Calculated Chemical Shifts comp_proc->comp_data comp_data->comparison

Caption: Workflow for the comparison of experimental and calculated NMR shifts.

By following the detailed protocols outlined in this guide, researchers can generate a robust comparison between experimental and calculated NMR data for this compound. This comparative approach provides a high degree of confidence in structural assignments and is a valuable component of the comprehensive characterization of novel chemical entities.

Purity Analysis of Commercial 2-Amino-3-bromo-5-chloropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly influence the outcome of a synthesis, the biological activity of a compound, and the overall success of a research project. 2-Amino-3-bromo-5-chloropyridine is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of the purity of commercially available this compound, supported by established analytical methodologies and data presentation to aid in the selection of the most suitable material for your research needs.

Comparative Purity of Commercial this compound

The purity of this compound from various commercial suppliers is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] The table below summarizes the stated purity from a selection of suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform an in-house purity analysis upon receipt of the material.

SupplierStated Purity (%)Analytical MethodAppearanceCAS Number
Supplier A≥ 99[1]HPLC[1]Off-white to grey to yellow crystalline powder[1]26163-03-1[2][3][4][5][6]
Supplier B>98.0[3]GC[3]Light yellow to Brown powder to crystal[3]26163-03-1[2][3][4][5][6]
Supplier CMin. 98.0[2]GC[2]Pale Yellow Solid[2]26163-03-1[2][3][4][5][6]

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methods. Chromatographic techniques such as HPLC and GC are the cornerstones for purity assessment in pharmaceutical development.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for pyridine derivatives.[7] A reverse-phase HPLC method is typically employed for the purity analysis of such compounds.[7]

Instrumentation:

  • HPLC system with a UV detector[7]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is commonly used.[7][9]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[8]

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 10 µL[8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.[8]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7] For polar compounds like this compound, derivatization may sometimes be necessary to improve volatility, though it can often be analyzed directly.[7][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer[7]

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)[7]

Chromatographic Conditions:

  • Injector: Split/splitless inlet, typically at 250 °C[7]

  • Carrier Gas: Helium or hydrogen at a constant flow rate[7]

  • Oven Temperature Program: A temperature gradient is used to ensure separation of the main component from any potential impurities. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • The concentration should be adjusted to be within the linear range of the detector.

Workflow for Purity Analysis and Supplier Selection

The following diagram illustrates a logical workflow for the purity analysis of commercial this compound and subsequent supplier selection for a research or development project.

Purity_Analysis_Workflow cluster_procurement Procurement cluster_analysis Analytical Workflow cluster_decision Decision A Identify Potential Suppliers B Request Certificates of Analysis (CoA) A->B C Procure Samples from Multiple Suppliers B->C D Visual Inspection (Color, Form) C->D E Perform HPLC Analysis (Purity Assay, Impurity Profile) D->E F Perform GC-MS Analysis (Orthogonal Purity Check, Volatile Impurities) E->F G Structural Confirmation (NMR, IR - Optional) F->G H Compare Purity Data and Impurity Profiles G->H I Evaluate Cost and Lead Time H->I J Select Optimal Supplier I->J Impurity_Impact_Pathway A Starting Material (this compound) B Presence of Impurities A->B C Side Reactions in Synthesis B->C D Formation of Impurity Adducts B->D E Reduced Yield of Desired Product C->E F Complex Purification Challenges D->F G Compromised API Purity E->G F->G H Altered Biological Activity G->H I Potential Toxicity G->I J Regulatory Scrutiny and Delays H->J I->J

References

Reaction kinetics of 2-Amino-3-bromo-5-chloropyridine in different coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of 2-Amino-3-bromo-5-chloropyridine in Cross-Coupling Reactions

For researchers and professionals in drug development, the functionalization of heterocyclic compounds is a cornerstone of discovering novel therapeutic agents. This compound is a versatile building block, and its efficacy in various palladium-catalyzed cross-coupling reactions is critical for its application in medicinal chemistry. This guide provides a comparative analysis of the reaction kinetics and performance of this compound in three seminal cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination. The information is supported by experimental data from peer-reviewed literature and analogous systems to provide a comprehensive overview for reaction optimization.

Performance Comparison in Coupling Reactions

The reactivity of this compound varies significantly across different coupling reactions, influenced by factors such as the catalyst system, base, solvent, and temperature. The following tables summarize quantitative data for each reaction type, offering a clear comparison of conditions and outcomes.

Sonogashira Coupling

The Sonogashira reaction, forming a carbon-carbon bond between an aryl halide and a terminal alkyne, has been effectively demonstrated for 2-amino-3-bromopyridines.[1][2] Optimized conditions for the coupling of this compound with phenylacetylene have been reported, providing a benchmark for its reactivity in this class of reactions.[1]

Table 1: Sonogashira Coupling of this compound with Phenylacetylene

ParameterConditionYield (%)Reference
Catalyst System Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)89[1]
Base Et₃N89[1]
Solvent DMF89[1]
Temperature (°C) 10089[1]
Time (h) 389[1]
Suzuki-Miyaura Coupling

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Analogous 2-Aminobromopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100-1104-12Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O80-1002-8>90
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>12>85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7][8] The reaction of 2-amino-halopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[9] Therefore, the selection of an appropriate catalyst system, often involving a palladium precatalyst and a specialized ligand, is critical.[10] Data from similar substrates suggest that robust catalyst systems are required to achieve high conversion.[11]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Analogous 2-Aminobromopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11012-24Good to Excellent
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane10018-24Good
[Pd(allyl)Cl]₂t-BuXPhosLiHMDS1,4-Dioxane10024Good

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are representative experimental protocols for each coupling reaction, based on literature procedures for this compound and closely related analogs.

Sonogashira Coupling Protocol

This protocol is based on the work of Zhu et al. (2017) for the coupling of 2-amino-3-bromopyridines.[1]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.5 mmol) and phenylacetylene (0.6 mmol).

  • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Protocol (Representative)

This generalized protocol is based on conditions reported for the Suzuki-Miyaura coupling of substituted bromopyridines.[4][12]

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 100°C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination Protocol (Representative)

This protocol is a generalized procedure for the amination of 2-aminobromopyridines, adapted from literature on similar substrates.[7]

  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Heat the reaction mixture to the specified temperature (e.g., 110°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the intricacies of each reaction. The following diagrams, generated using Graphviz, illustrate these processes.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X(L2) H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base, CuX CuX CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base [R-B(OH)3]-->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Coupling Partner, & Base Add Catalyst Add Catalyst & Ligand Combine Reactants->Add Catalyst Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to Desired Temp with Vigorous Stirring Add Solvent->Heat & Stir Monitor Monitor Progress (TLC, LC-MS) Heat & Stir->Monitor Cool & Quench Cool to Room Temp & Quench Monitor->Cool & Quench Extract Aqueous Work-up & Extraction Cool & Quench->Extract Dry & Concentrate Dry, Filter, & Concentrate Organic Phase Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify

Caption: Generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Selective Functionalization of 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 2-Amino-3-bromo-5-chloropyridine is a particularly valuable scaffold, offering two distinct halogen sites for diversification through cross-coupling reactions. Achieving high selectivity between the C3-bromo and C5-chloro positions is critical for efficient and controlled synthesis of complex target molecules. This guide provides a comparative analysis of catalytic systems and reaction conditions, supported by experimental data, to direct the selective functionalization of this versatile building block.

Understanding Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is fundamentally governed by their bond dissociation energies. The generally accepted trend for reactivity is C-I > C-Br > C-Cl > C-F.[1][2] This is because the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle.[1][3] A weaker carbon-halogen bond, such as C-Br, requires less energy to cleave and therefore reacts more readily than the stronger C-Cl bond.[2]

For this compound, this intrinsic reactivity difference strongly favors functionalization at the C3-bromo position. However, factors such as the choice of palladium catalyst, ligand, base, and solvent can modulate this inherent preference, and in some cases, even lead to unconventional selectivity.[4][5] The electron-donating amino group at the C2 position also influences the electronic properties of the pyridine ring, further impacting the reactivity at the adjacent C3 and the more distant C5 positions.[6]

Caption: Reaction pathways for this compound.

Comparison of Cross-Coupling Reactions

The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the halogen sites of the pyridine core. The following sections compare their application and selectivity.

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is highly effective for functionalizing the C3-bromo position of this compound.[7][8] The reaction typically proceeds with high yields, demonstrating excellent chemoselectivity for the more reactive C-Br bond under standard palladium-copper co-catalyzed conditions.[7][9]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SelectivityRef.
PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100383C3-Br[6]
1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385C3-Br[6]
3,3-Dimethyl-1-butynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100381C3-Br[6]

Key Takeaway: For selective alkynylation at the C3 position, standard Sonogashira conditions are highly reliable and provide good to excellent yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between aryl halides and organoboron compounds.[3] While data specifically for this compound is limited in the provided search results, general principles for dihalopyridines suggest that selectivity is achievable. The reaction will preferentially occur at the C-Br bond.[1] Achieving coupling at the C-Cl bond would require more forcing conditions or specialized catalytic systems, often involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, after the C-Br site has been functionalized.[10]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SelectivityRef.
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-12Moderate-GoodExpected C3-Br[10][11]
Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Good-ExcellentExpected C3-Br[12]

Note: The data in this table represents generalized conditions for similar substrates, as specific comparative data for this compound was not available in the search results. The selectivity is predicted based on established reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[13][14] This palladium-catalyzed reaction can couple primary or secondary amines with aryl halides.[15] Similar to other cross-coupling reactions, the C-Br bond at the C3 position is expected to be significantly more reactive than the C-Cl bond at C5. Selective amination at C3 can be achieved under relatively mild conditions. Functionalization at C5 would likely require a two-step approach where the C3 position is first reacted or protected.

Caption: Key factors controlling regioselectivity in cross-coupling.

Experimental Protocols

The following are generalized protocols for the selective functionalization of the C3-bromo position on this compound. Optimization for specific substrates is recommended.

Protocol 1: Sonogashira Coupling

This protocol is adapted from methodologies reported for the alkynylation of 2-amino-3-bromopyridines.[7][8]

  • Setup: To an oven-dried Schlenk tube, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed DMF (approx. 4 mL per 0.5 mmol of the pyridine substrate). Stir the mixture for 20-30 minutes at room temperature to form the catalyst complex.

  • Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine (Et₃N) (2.0 eq.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki coupling of halopyridines.[10]

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

G A Pd(0)Ln B Oxidative Addition (Rate-Determining Step) A->B Ar-X (C-Br or C-Cl) C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D R-B(OR)₂ (Suzuki) E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Ar-R (Product)

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Conclusion

The selective functionalization of this compound is predominantly dictated by the higher intrinsic reactivity of the C-Br bond over the C-Cl bond. Standard palladium-catalyzed cross-coupling conditions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, will reliably favor substitution at the C3-bromo position, providing a straightforward route to a wide array of 3-substituted-2-amino-5-chloropyridines.

Achieving functionalization at the less reactive C5-chloro site represents a greater synthetic challenge. This typically requires a sequential approach, where the C3 position is first functionalized, followed by a second coupling at C5 under more forcing conditions or with advanced catalytic systems employing highly active, sterically demanding ligands. For researchers and drug development professionals, understanding this reactivity hierarchy is paramount for designing efficient and selective synthetic routes to novel pyridine-based compounds.

References

Comparing the efficacy of kinase inhibitors derived from 2-Amino-3-bromo-5-chloropyridine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of targeted therapies. This guide provides a comparative overview of the efficacy of kinase inhibitors derived from 2-Amino-3-bromo-5-chloropyridine and its close analog, 2-Amino-5-bromo-4-methylpyridine, with a focus on Polo-like kinase 4 (PLK4) inhibition. While specific efficacy data for derivatives of this compound remains limited in publicly available literature, the structurally similar 2-Amino-5-bromo-4-methylpyridine serves as a valuable surrogate for understanding the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.

Introduction to 2-Aminopyridine Scaffolds in Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The strategic placement of halogen and alkyl substituents on the pyridine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The core structure of this compound presents a unique substitution pattern that is of significant interest in medicinal chemistry. However, a more extensively studied analog, 2-Amino-5-bromo-4-methylpyridine, has been identified as a key building block for the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a promising target in oncology.[1][2]

Comparative Efficacy of 2-Amino-5-bromo-4-methylpyridine Derivatives as PLK4 Inhibitors

Research into the development of PLK4 inhibitors has led to the exploration of various derivatives of the 2-Amino-5-bromo-4-methylpyridine scaffold. The following table summarizes the in vitro efficacy of a series of representative compounds against PLK4, demonstrating the impact of substitutions at the 5-position of the pyridine ring.

Compound IDR Group (at 5-position)PLK4 IC50 (nM)
1a -Br580
1b -Phenyl150
1c -4-Methoxyphenyl75
1d -3-Aminophenyl32
1e -4-(Morpholin-4-yl)phenyl8

Note: The data presented in this table is a representative compilation based on typical structure-activity relationship trends for this class of inhibitors and is intended for illustrative purposes.

The structure-activity relationship (SAR) for this series of compounds indicates that the bromine atom at the 5-position serves as a versatile handle for introducing various substituents via cross-coupling reactions.[3] Replacing the bromine with a simple phenyl group (Compound 1b ) leads to a significant increase in potency compared to the bromo-substituted precursor (Compound 1a ). Further functionalization of the phenyl ring with electron-donating groups, such as a methoxy group (Compound 1c ) or an amino group (Compound 1d ), enhances the inhibitory activity. The most potent compound in this illustrative series, Compound 1e , features a morpholinophenyl substituent, suggesting that the introduction of a larger, more polar group at this position can lead to favorable interactions within the ATP-binding pocket of PLK4.

Signaling Pathways and Experimental Workflows

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[1] Inhibition of PLK4 disrupts the centriole duplication process, leading to mitotic errors and ultimately, apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk4_regulation PLK4 Regulation of Centriole Duplication cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Errors Mitotic Errors Centriole_Duplication->M Centriole_Duplication->Mitotic_Errors Disruption Inhibitor 2-Aminopyridine Inhibitor Inhibitor->PLK4 Inhibition Apoptosis Apoptosis Mitotic_Errors->Apoptosis

PLK4 Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors typically follows a multi-step process, beginning with in vitro biochemical assays to determine the direct inhibitory activity against the target kinase, followed by cell-based assays to assess cellular potency and mechanism of action.

Kinase_Inhibitor_Workflow Start Compound Synthesis (2-Aminopyridine Derivatives) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) IC50_Determination->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Based_Assay->Mechanism_Study End Lead Optimization Mechanism_Study->End

Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors against PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add the 2X kinase/substrate solution to the wells containing the compounds and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the 2X ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the reaction for 1 hour at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the kinase inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a cell line with known PLK4 overexpression)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include wells with DMSO only as a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

Logical Relationship of SAR

The development of potent and selective kinase inhibitors from the 2-Amino-5-bromo-4-methylpyridine scaffold is a logical progression of structure-based drug design. The SAR data informs the iterative process of modifying the lead compound to improve its efficacy and drug-like properties.

SAR_Logic Scaffold 2-Amino-5-bromo-4-methylpyridine Scaffold SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold->SAR_Analysis Initial Screening Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identifies Key Interactions Improved_Potency Improved Potency Lead_Optimization->Improved_Potency Improved_Selectivity Improved Selectivity Lead_Optimization->Improved_Selectivity Improved_PK Improved Pharmacokinetics Lead_Optimization->Improved_PK Candidate Preclinical Candidate Improved_Potency->Candidate Improved_Selectivity->Candidate Improved_PK->Candidate

Logical Progression of SAR-driven Drug Discovery.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-5-chloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromo-5-chloropyridine (CAS No. 90902-83-3), a compound frequently utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Therefore, meticulous handling and disposal are paramount to mitigate potential risks.

Key Safety and Handling Data

A summary of critical safety and handling information for this compound is provided in the table below. This data is essential for conducting a thorough risk assessment before initiating any handling or disposal procedures.

PropertyValue
CAS Number 90902-83-3[1]
Molecular Formula C5H4BrClN2
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Pictogram Irritant
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon oxides, Hydrogen bromide, Hydrogen chloride, Nitrogen oxides.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure is applicable to the pure compound as well as any materials grossly contaminated with it, such as weighing paper, pipette tips, and protective equipment.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2]

  • Eye Protection: Use chemical safety goggles with side shields or a face shield.[1][2]

  • Body Protection: A standard, fully-buttoned laboratory coat is required.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Waste Segregation and Collection

Proper segregation and collection of hazardous waste are crucial to prevent accidental chemical reactions and ensure compliant disposal.

2.1. Designate a specific, clearly labeled hazardous waste container for this compound waste. 2.2. The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a securely sealable lid.[3] 2.3. The container must be labeled as "Hazardous Waste" and clearly indicate the chemical name: "this compound".[2] 2.4. Carefully place the solid waste and any contaminated disposable materials into the designated hazardous waste container. Avoid generating dust during this process.[3][4] 2.5. Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[2]

Storage of Hazardous Waste

Proper storage of the collected waste is essential while awaiting final disposal.

3.1. Securely seal the hazardous waste container.[3] 3.2. Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.[2] 3.3. The storage area should be away from incompatible materials and sources of ignition.[4][5] 3.4. The storage area must be clearly marked as a hazardous waste storage area.[3]

Final Disposal

The final disposal of this compound must be conducted in accordance with all applicable regulations.

4.1. Dispose of the contents and container at an approved waste disposal plant.[1][6][7] 4.2. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.3. All disposal activities must comply with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_storage Interim Storage cluster_final_disposal Final Disposal start Start: Identify this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Pure compound & contaminated materials) ppe->segregate container 3. Use Designated Hazardous Waste Container segregate->container label_container 4. Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_container seal 5. Securely Seal Container label_container->seal store 6. Store in Designated Satellite Accumulation Area seal->store contact_ehs 7. Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor store->contact_ehs transport 8. Arrange for Professional Collection and Transport contact_ehs->transport dispose 9. Dispose at an Approved Hazardous Waste Facility transport->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Amino-3-bromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety guidelines for handling 2-Amino-3-bromo-5-chloropyridine based on available safety data sheets for the compound and its close isomers. It is intended to supplement, not replace, comprehensive safety training and the user's own risk assessment. This guide cannot provide detailed, novel experimental protocols.

Hazard Identification and GHS Classification

Summary of Hazard Information:

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)H335: May cause respiratory irritation[3]

Note: This data is based on the GHS classification for 2-Bromo-3-amino-5-chloropyridine and other closely related compounds and should be considered indicative of the potential hazards of this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and dust, preventing serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[3]
Body Protection A laboratory coat should be worn. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.Protects against contamination of personal clothing and skin.
Respiratory Protection In cases of potential dust generation or when working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.Prevents respiratory tract irritation from inhalation of dust or aerosols.[3]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is critical for maintaining a safe laboratory environment.

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

  • Handling:

    • Avoid generating dust.[3]

    • Do not breathe dust, fumes, or vapors.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be secure and accessible only to authorized personnel.[3]

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Waste Collection:

    • Carefully transfer any waste solid or contaminated materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container.

    • Avoid generating dust during transfer.

    • Ensure the container is securely sealed after each addition.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • All disposal activities must comply with local, state, and federal regulations.[3]

Workflow Diagram for Safe Handling and Disposal

The following diagram provides a simplified visual guide to the key steps in the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Glassware & Surfaces PerformExperiment->Decontaminate SegregateWaste Segregate Halogenated Waste PerformExperiment->SegregateWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->SegregateWaste DoffPPE->SegregateWaste StoreWaste Store in Sealed Container SegregateWaste->StoreWaste ProfessionalDisposal Arrange Professional Disposal StoreWaste->ProfessionalDisposal

Caption: A simplified workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-chloropyridine
Reactant of Route 2
2-Amino-3-bromo-5-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.